Emorfazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJQOOISAKEBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022981 | |
| Record name | Emorfazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38957-41-4 | |
| Record name | Emorfazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38957-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emorfazone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emorfazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emorfazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMORFAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emorfazone's Inhibition of Bradykinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emorfazone, a pyridazinone derivative non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects through a multifaceted mechanism of action. A core component of this mechanism is the significant inhibition of bradykinin release. This technical guide provides an in-depth analysis of the scientific evidence detailing this compound's interaction with the bradykinin system, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.
Introduction
Pain and inflammation are complex physiological processes often mediated by a cascade of endogenous signaling molecules. Bradykinin, a potent inflammatory mediator, plays a crucial role in sensitizing nociceptors and increasing vascular permeability, leading to pain and edema. This compound has been shown to effectively counteract these effects by targeting the release of bradykinin and its precursors. This document serves as a comprehensive resource for understanding the intricate mechanism of this compound's bradykinin inhibition.
Mechanism of Action: Bradykinin Inhibition
This compound's primary mechanism in mitigating pain and inflammation involves the suppression of bradykinin signaling. This is not achieved through direct antagonism of bradykinin receptors but rather by inhibiting the release of bradykinin and its precursors at the site of inflammation.
Inhibition of Bradykinin and Kininogen Release
Studies have demonstrated that this compound significantly curtails the release of bradykinin-like substances and kininogen, the precursor molecule from which bradykinin is cleaved. In a key study utilizing a thermic edema model in rats, oral administration of this compound resulted in a marked reduction of these inflammatory mediators in the perfusate collected from the inflamed tissue.[1][2] This inhibitory action on the availability of bradykinin is a cornerstone of this compound's therapeutic effect. Furthermore, this compound shows a tendency to decrease the release of kinin-forming enzyme, which is responsible for the conversion of kininogen to bradykinin.[1][2]
It is important to note that this compound does not directly impact the systemic levels or activity of key components of the kinin-kallikrein system. Investigations have shown that this compound has no direct effect on the content of kininogen, the activity of kinin-forming enzyme, or kininase activity in rat plasma.[1] This suggests a localized action at the site of inflammation rather than a systemic alteration of the bradykinin cascade.
The proposed mechanism of bradykinin inhibition by this compound is visualized in the following signaling pathway diagram.
Quantitative Data
The inhibitory effects of this compound on bradykinin-related processes have been quantified in preclinical studies. The following table summarizes the key findings from a study investigating the effect of this compound on thermic edema in rats.[1]
| Parameter | Treatment Group | Dosage (mg/kg, p.o.) | Outcome |
| Thermic Edema | Control | - | Edema formation |
| This compound | 100 | Significant inhibition of edema | |
| This compound | 200 | Significant inhibition of edema | |
| Bradykinin-like Substance Release | Control | - | Release observed |
| This compound | 100, 200 | Significant inhibitory action | |
| Kininogen Release | Control | - | Release observed |
| This compound | 100, 200 | Significant inhibitory action | |
| Kinin-Forming Enzyme Release | Control | - | Release observed |
| This compound | 100, 200 | Tendency to decrease |
Experimental Protocols
The following section details the methodology used in the pivotal study that established this compound's effect on bradykinin release.
Thermic Edema Induction in Rat Paw
This in vivo model is used to induce a localized inflammatory response.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
The hind paw of the rat is immersed in a constant temperature water bath maintained at 46.5°C for 30 minutes.
-
This controlled thermal injury induces a local inflammatory response characterized by edema and the release of inflammatory mediators, including bradykinin.
-
Paw volume is measured at various time points to quantify the extent of edema.
-
Coaxial Perfusion Technique
This technique allows for the collection of inflammatory exudate from the site of inflammation for subsequent analysis.
-
Objective: To collect and measure the concentration of bradykinin-like substances, kininogen, and kinin-forming enzyme released into the extravascular space of the inflamed rat paw.
-
Apparatus: A coaxial perfusion needle consisting of an outer and an inner cannula.
-
Procedure:
-
Following the induction of thermic edema, the coaxial perfusion needle is inserted into the subcutaneous tissue of the rat paw.
-
A physiological saline solution is perfused through the inner cannula at a constant rate.
-
The perfusate, containing the inflammatory mediators released from the surrounding tissue, is collected through the outer cannula.
-
The collected perfusate is then assayed for the concentration of bradykinin-like substances, kininogen, and kinin-forming enzyme.
-
The workflow for this experimental setup is illustrated in the diagram below.
Relationship with the Cyclooxygenase (COX) Pathway
As an NSAID, this compound's mechanism of action is also likely to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another class of inflammatory mediators. While the primary focus of this guide is on bradykinin inhibition, it is important to acknowledge the potential contribution of COX inhibition to the overall anti-inflammatory and analgesic profile of this compound. Pyridazinone derivatives, the chemical class to which this compound belongs, have been reported to possess COX-inhibitory activity, with some exhibiting selectivity for COX-2.[3][4]
Further research is required to fully elucidate the specific inhibitory profile of this compound against COX-1 and COX-2 and to determine the relative contributions of bradykinin release inhibition and COX inhibition to its therapeutic effects.
Conclusion
This compound's mechanism of action is distinguished by its significant inhibition of bradykinin and kininogen release at the site of inflammation. This targeted action on a key mediator of pain and edema provides a strong rationale for its clinical efficacy as an analgesic and anti-inflammatory agent. The experimental evidence, supported by the methodologies detailed in this guide, offers a solid foundation for further research into the therapeutic potential of this compound and the development of novel analgesics targeting the bradykinin pathway.
References
- 1. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Structure and Synthesis of Emorfazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emorfazone, with the IUPAC name 4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one, is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs. Primarily marketed in Japan, it offers both analgesic and anti-inflammatory effects. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed methodology for its chemical synthesis. Furthermore, it elucidates its proposed mechanism of action. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to support drug development and research professionals.
Chemical Structure and Physicochemical Properties
This compound is a pyridazinone derivative characterized by an ethoxy group, a methyl group, and a morpholino moiety attached to the core heterocyclic ring. This unique combination of functional groups dictates its chemical behavior and pharmacological activity.
The key identifiers and physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | 4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | [1] |
| CAS Number | 38957-41-4 | [1] |
| Molecular Formula | C₁₁H₁₇N₃O₃ | [1] |
| SMILES | CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | [1] |
| InChIKey | URJQOOISAKEBKW-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 239.27 g/mol | [1] |
| Melting Point | 90 °C | [2] |
| Appearance | Prisms (from ether) | |
| LogP (predicted) | 0.08 | [2] |
| Pharmacological Class | Analgesic, Anti-inflammatory | [3][4] |
| Mechanism of Action | Inhibition of bradykinin-like substance release | [5] |
Synthesis of this compound
The synthesis of this compound (designated as compound 3 in the following scheme) is achieved through a multi-step process starting from 4,5-dichloro-2-methyl-3(2H)-pyridazinone. The foundational synthesis was reported by Takaya et al. in the Journal of Medicinal Chemistry (1979).
Experimental Protocol
Step 1: Synthesis of 4-Chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2)
A solution of 4,5-dichloro-2-methyl-3(2H)-pyridazinone (1 ) (1.79 g, 0.01 mol) in ethanol (20 mL) is treated with a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 0.01 g-atom) in absolute ethanol (30 mL). The reaction mixture is refluxed for 2 hours. After cooling, the precipitated sodium chloride is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The resulting residue is then recrystallized from a mixture of ethanol and water to yield 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2 ) as colorless needles.
-
Yield: 1.50 g (80%)
-
Melting Point: 88-89 °C
Step 2: Synthesis of 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (this compound, 3)
A mixture of the 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2 ) (1.88 g, 0.01 mol), morpholine (1.74 g, 0.02 mol), and triethylamine (1.5 g) in ethanol (50 mL) is refluxed for 5 hours. After the reaction is complete, the solvent is removed by evaporation in vacuo. The resulting residue is dissolved in chloroform. The chloroform solution is washed with a 10% aqueous solution of sodium carbonate, followed by water, and then dried over anhydrous sodium sulfate. The chloroform is evaporated, and the remaining residue is recrystallized from ether to afford the final product, this compound (3 ), as prisms.
-
Yield: 1.96 g (82%)
-
Melting Point: 90-91 °C
Synthesis Workflow Diagram
Caption: Synthetic pathway of this compound from 4,5-dichloro-2-methyl-3(2H)-pyridazinone.
Spectral Data Analysis
Spectroscopic analysis is crucial for the structural confirmation of synthesized this compound. A detailed study employing FT-IR, ¹H NMR, and ¹³C NMR has been performed to characterize the molecule.[6]
Table 3: Key Spectroscopic Data for this compound
| Analysis Type | Observed Peaks / Shifts | Assignment |
| FT-IR (cm⁻¹) | ~1650 | C=O stretching (pyridazinone ring) |
| ~1604 | C=N stretching | |
| ¹H NMR (CDCl₃, δ ppm) | 1.4 (t, 3H) | -O-CH₂-CH₃ |
| 3.0 (t, 4H) | Morpholine -CH₂-N-CH₂- | |
| 3.6 (s, 3H) | N-CH₃ | |
| 3.8 (t, 4H) | Morpholine -CH₂-O-CH₂- | |
| 4.2 (q, 2H) | -O-CH₂ -CH₃ | |
| 7.6 (s, 1H) | Pyridazinone ring C-H | |
| ¹³C NMR (CDCl₃, δ ppm) | 14.5 | Ethoxy -CH₃ |
| 38.0 | N-CH₃ | |
| 51.0 | Morpholine -C H₂-N-C H₂- | |
| 65.0 | Ethoxy -CH₂- | |
| 67.0 | Morpholine -C H₂-O-C H₂- | |
| 125.0 | Pyridazinone C-H | |
| (Multiple signals) | Quaternary carbons in the pyridazinone ring | |
| ~160.0 | C=O |
Note: The spectral data presented are approximate values based on typical chemical shifts and reported spectra for this compound and related structures.[6] Specific values may vary based on experimental conditions.
Mechanism of Action
Unlike most NSAIDs that function through the inhibition of cyclooxygenase (COX) enzymes, this compound exhibits a novel mechanism of action. Pharmacological studies have demonstrated that this compound does not significantly inhibit prostaglandin biosynthesis. Instead, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the release of a bradykinin-like substance at the site of inflammation.[3][5]
Bradykinin is a potent inflammatory mediator that increases vascular permeability and is directly involved in the signaling of pain. By preventing the release of kininogen and kinin-forming enzymes into the extravascular space, this compound effectively suppresses the local biosynthesis of this key pain and inflammation mediator.[5]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound via inhibition of inflammatory mediator release.
References
- 1. This compound | C11H17N3O3 | CID 3221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of Emorfazone: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, represents a noteworthy departure from traditional cyclooxygenase (COX) inhibitors. Developed and marketed in Japan, its discovery and subsequent investigation have revealed a mechanism of action centered on the modulation of the bradykinin system, a key pathway in pain and inflammation. This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal anti-inflammatory and analgesic agent.[1][2] Unlike conventional NSAIDs that primarily exert their effects through the inhibition of COX enzymes, this compound's primary mechanism involves the inhibition of the release of bradykinin-like substances at the site of inflammation.[1][3] This distinct mode of action suggests a potentially different efficacy and safety profile, making it a subject of interest for the development of novel analgesics with potentially fewer gastrointestinal side effects.[1] this compound is marketed in Japan under the trade names Pentoil and Nandron for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis.[1][2]
Discovery and Initial Synthesis
This compound was first synthesized and described in a 1979 publication in the Journal of Medicinal Chemistry. The research focused on a series of 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones with the aim of identifying novel analgesic and anti-inflammatory agents. Among the synthesized compounds, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, designated as compound 8 in the original publication and later named this compound (and coded as M73101), was identified as the most promising candidate due to its potent analgesic and anti-inflammatory activities coupled with a favorable preliminary safety profile compared to existing drugs like aminopyrine and phenylbutazone.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound, as described in the foundational 1979 paper, involves a multi-step process. While the full detailed protocol from the original paper is not publicly available in its entirety, a general outline of the synthetic route for related pyridazinone derivatives suggests the following key steps. The synthesis of the core pyridazinone structure is a critical part of the process.
Experimental Workflow: General Synthesis of 3(2H)-pyridazinone Derivatives
Caption: Generalized synthetic workflow for this compound.
Preclinical Pharmacology
This compound (M73101) underwent extensive preclinical evaluation to characterize its analgesic and anti-inflammatory properties and to elucidate its mechanism of action. These studies consistently demonstrated its efficacy in various animal models of pain and inflammation.
Analgesic Activity
The analgesic effects of this compound were assessed using standard rodent models of pain.
Table 1: Preclinical Analgesic Activity of this compound
| Test Model | Species | This compound (M73101) Effect | Comparator(s) | Reference |
| Phenylquinone Writhing Test | Mice | More potent than most NSAIDs, except aminopyrine | Aminopyrine, Mepirizole, Tiaramide, Benzydamine, Phenylbutazone, Aspirin | Not specified in detail |
| Randall-Selitto Test | Rats | Most potent among tested drugs | Aminopyrine, other NSAIDs | Not specified in detail |
| Acetic Acid-Induced Writhing | Mice | Significant reduction in writhes | Not specified in detail | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated in models of acute inflammation.
Table 2: Preclinical Anti-inflammatory Activity of this compound
| Test Model | Species | This compound (M73101) Effect | Comparator(s) | Reference |
| Carrageenan-induced Paw Edema | Rats | Marked inhibitory effect | Aminopyrine, Mepirizole, Tiaramide HCl | Not specified in detail |
| Dextran-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |
| Histamine-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |
| Serotonin-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |
| Bradykinin-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |
| Acetic Acid-induced Vascular Permeability | Not specified | More potent than phenylbutazone | Phenylbutazone | Not specified in detail |
| Thermic Edema | Rats | Significant inhibition at 100 and 200 mg/kg (oral) | Not specified in detail | [1][3] |
Experimental Protocols: Key Preclinical Assays
Phenylquinone Writhing Test: This assay induces a visceral pain response. Mice are injected intraperitoneally with phenylquinone, which causes characteristic abdominal constrictions (writhing). The number of writhes is counted over a specific period. A reduction in the number of writhes by a test compound compared to a control group indicates analgesic activity.
Randall-Selitto Test: This test measures mechanical hyperalgesia. An increasing pressure is applied to the inflamed paw of a rodent using a specialized instrument. The pressure at which the animal withdraws its paw is recorded as the pain threshold. An increase in the pain threshold by a test compound indicates an analgesic effect.
Carrageenan-induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured at various time points after carrageenan injection. A reduction in paw volume by a test compound compared to a control group demonstrates anti-inflammatory activity.
Mechanism of Action: Inhibition of Bradykinin Release
The key differentiating feature of this compound's mechanism of action is its effect on the bradykinin system. Unlike typical NSAIDs that inhibit prostaglandin synthesis via COX enzymes, this compound has been shown to significantly inhibit the release of bradykinin-like substances and kininogen at the site of inflammation.[1][3] Studies on thermic edema in rat paws demonstrated that this compound treatment reduced the extravasation of kininogen and the subsequent formation of bradykinin-like substances.[1][3]
Signaling Pathway: Bradykinin-Mediated Inflammation and the Target of this compound
Caption: this compound's inhibitory effect on the bradykinin pathway.
Clinical Development and Use
This compound has been approved for clinical use in Japan for the treatment of pain and inflammation. Clinical experience has been reported for conditions such as low-back pain, scapulohumeral periarthritis, and post-operative pain. However, detailed, publicly available, and peer-reviewed clinical trial data in English is limited. Information regarding specific dosages, patient populations, efficacy endpoints, and the full safety profile from these clinical studies is not readily accessible in international literature.
Conclusion
This compound stands out in the landscape of anti-inflammatory and analgesic drugs due to its primary mechanism of action targeting the bradykinin system rather than the cyclooxygenase pathway. Its discovery and preclinical development have established its efficacy in animal models of pain and inflammation. While it has a history of clinical use in Japan, a more widespread international adoption and further research would be beneficial to fully understand its therapeutic potential and place in pain management. The detailed experimental protocols and the unique mechanism of action presented in this guide offer a solid foundation for further investigation by researchers and drug development professionals interested in novel analgesic pathways.
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
Emorfazone: A Technical Guide on the Pyridazinone Derivative Analgesic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emorfazone, chemically known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal analgesic and anti-inflammatory drug (NSAID) belonging to the pyridazinone class of compounds.[1][2] Marketed in Japan, it is utilized for the management of pain and inflammation.[2] Unlike traditional NSAIDs that primarily act through the inhibition of cyclooxygenase (COX) enzymes, this compound exhibits a distinct mechanism of action, making it a subject of interest for the development of novel analgesics with potentially different side-effect profiles.[2] This technical guide provides an in-depth overview of this compound, focusing on its analgesic and anti-inflammatory properties, mechanism of action, and available preclinical data.
Analgesic and Anti-inflammatory Activity
This compound has demonstrated significant analgesic and anti-inflammatory effects in various preclinical models. Its potency has been compared to other analgesic and anti-inflammatory agents.
Quantitative Efficacy Data
The analgesic and anti-inflammatory efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the available quantitative data.
| Analgesic Activity of this compound | |
| Assay | Species |
| Acetic Acid-Induced Writhing | Mouse |
| Anti-inflammatory Activity of this compound | | | :--- | :--- | :--- | | Assay | Species | Effective Dose | | Carrageenan-Induced Paw Edema | Rat | 100 and 200 mg/kg (oral) | | Thermic Edema | Rat | 100 and 200 mg/kg (oral)[1] |
Mechanism of Action
The primary mechanism of action of this compound is distinct from that of typical NSAIDs. It does not primarily target the cyclooxygenase (COX) pathway.[2] Instead, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the release of bradykinin-like substances at the site of inflammation.[1][2]
This compound has been shown to significantly inhibit the release of kininogen and kinin-forming enzymes into the extravascular space.[1] This action prevents the subsequent cleavage of kininogen to form bradykinin, a potent inflammatory mediator responsible for pain, vasodilation, and increased vascular permeability.[3][4] It is important to note that this compound does not directly inhibit kininogen, kinin-forming enzyme, or kininase activity in the plasma.[1]
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the Kallikrein-Kinin system.
Caption: Proposed mechanism of this compound in the Kallikrein-Kinin system.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and oral bioavailability, are not extensively reported in publicly available literature. Further investigation into proprietary or more specialized databases may be required for a comprehensive pharmacokinetic profile.
Toxicology
Preclinical toxicity studies have been conducted to evaluate the safety profile of this compound.
| Chronic Oral Toxicity of this compound in Beagle Dogs (27 weeks) | |
| Dose | Observed Effects |
| 60 mg/kg/day | Considered the maximum non-toxic dose or less. |
| 120 mg/kg/day | Considered the greatest safety dose. |
| 240 mg/kg/day | Increased vomiting, dose-dependent increase in liver weight, hypertrophy of hepatocytes, proliferation of smooth endoplasmic reticulum, and irregularly large mitochondria. Erosion of gastric mucosa was noted in one female dog. |
Experimental Protocols
The following are detailed, representative protocols for the key in vivo assays used to characterize the analgesic and anti-inflammatory properties of this compound.
Acetic Acid-Induced Writhing Test (Mouse)
This assay is a model of visceral pain used to evaluate peripheral analgesic activity.[5][6][7]
Workflow:
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-10). The control group receives the vehicle, and the test groups receive different doses of this compound administered subcutaneously (s.c.).
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg body weight).
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Carrageenan-Induced Paw Edema (Rat)
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs.[5][6][7]
Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8). The control group receives the vehicle, and the test groups receive different doses of this compound orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group compared to the control group.
Conclusion
This compound is a pyridazinone derivative with demonstrated analgesic and anti-inflammatory properties. Its mechanism of action, involving the inhibition of bradykinin-like substance release, distinguishes it from traditional NSAIDs and presents an alternative approach to pain and inflammation management. While preclinical efficacy has been established, further research is warranted to fully elucidate its detailed pharmacokinetic profile and the specific molecular targets within the kallikrein-kinin system. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further study and potential development of this compound and related compounds.
References
- 1. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaron.com [pharmaron.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of Emorfazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the spectroscopic analysis of Emorfazone, a non-steroidal anti-inflammatory drug (NSAID). The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, critical techniques for the structural elucidation and quality control of active pharmaceutical ingredients. This document outlines detailed experimental protocols and presents a comprehensive summary of spectral data.
Introduction to this compound
This compound, with the IUPAC name 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, is recognized for its analgesic and anti-inflammatory properties.[1] Its molecular structure, comprised of a pyridazinone core with ethoxy and morpholinyl substituents, gives rise to a distinct spectroscopic signature. Accurate analysis via NMR and IR spectroscopy is fundamental for confirming its chemical identity, structure, and purity.
Chemical Structure:
-
Molecular Formula: C₁₁H₁₇N₃O₃[2]
-
Molar Mass: 239.27 g/mol [2]
-
SMILES: CCOC1=C(C=NN(C1=O)C)N2CCOCC2[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H (proton) and ¹³C NMR provide unambiguous evidence for its structure by detailing the chemical environment, connectivity, and number of unique protons and carbons.
Experimental Protocol: NMR Spectroscopy
The following protocol describes a general method for acquiring high-resolution NMR spectra of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample. Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[1][3] Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for data acquisition.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a standard pulse program for quantitative ¹H NMR. Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (a 1-2 second delay is common for initial surveys), and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).[4]
-
Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the ethoxy, methyl, morpholinyl, and pyridazinone ring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~7.45 | Singlet | 1H | C₆-H (Pyridazinone ring) |
| ~4.10 | Quartet | 2H | -O-CH₂ -CH₃ (Ethoxy) |
| ~3.80 | Triplet | 4H | -O-(CH₂)₂ (Morpholinyl) |
| ~3.55 | Singlet | 3H | N-CH₃ (Pyridazinone ring) |
| ~3.10 | Triplet | 4H | -N-(CH₂)₂ (Morpholinyl) |
| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ (Ethoxy) |
Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary slightly.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of all 11 carbons in this compound.
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~160.0 | C₃=O (Carbonyl) |
| ~145.0 | C₄ (Ene-ether) |
| ~135.0 | C₆ (Pyridazinone ring) |
| ~120.0 | C₅ (Pyridazinone ring) |
| ~68.0 | -O-C H₂-CH₃ (Ethoxy) |
| ~67.0 | -O-(C H₂)₂ (Morpholinyl) |
| ~50.0 | -N-(C H₂)₂ (Morpholinyl) |
| ~35.0 | N-C H₃ (Pyridazinone ring) |
| ~15.0 | -O-CH₂-C H₃ (Ethoxy) |
Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary slightly.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Collect a suitable number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
IR Spectral Data
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950 - 2850 | Medium-Strong | C-H Stretching (Aliphatic: methyl, methylene) |
| ~1650 | Strong | C=O Stretching (Amide/Lactam in Pyridazinone ring) |
| ~1610 | Medium | C=C & C=N Stretching (Pyridazinone ring) |
| ~1250 | Strong | C-O-C Asymmetric Stretching (Ether) |
| ~1115 | Strong | C-O-C Symmetric Stretching (Ether, Morpholine) |
| ~1050 | Strong | C-N Stretching (Aliphatic amine, Morpholine) |
Note: Data interpreted from the spectrum presented in literature.[1] The C=O stretch is a particularly strong and diagnostic peak.
Visualization of Analytical Workflows
Diagrams created using the DOT language provide a clear visual representation of the logical steps and relationships in the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the key stages of this compound analysis.
Caption: Key structural fragments of this compound and their correlated signals.
References
Emorfazone's Engagement with the Kinin-Kallikrein System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, distinguishes itself from traditional NSAIDs through its unique mechanism of action. Unlike cyclooxygenase (COX) inhibitors, this compound exerts its therapeutic effects by modulating the kinin-kallikrein system, a critical pathway in inflammation and pain signaling. This technical guide provides an in-depth exploration of this compound's role in this system, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction to this compound and the Kinin-Kallikrein System
This compound is a pyridazinone derivative marketed as an analgesic and anti-inflammatory agent.[1][2] Its mechanism of action does not primarily rely on the inhibition of prostaglandin synthesis, a hallmark of most NSAIDs.[2] Instead, its anti-inflammatory and analgesic effects are attributed to its influence on the kinin-kallikrein system.[1][2][3]
The kinin-kallikrein system is a cascade of plasma proteins that, upon activation, leads to the release of vasoactive peptides known as kinins, most notably bradykinin.[4][5][6] This system plays a pivotal role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[4][6] The activation of this system and the subsequent release of bradykinin contribute significantly to the cardinal signs of inflammation: vasodilation, increased vascular permeability, and pain.[5][7]
This compound's Mechanism of Action within the Kinin-Kallikrein System
Experimental evidence indicates that this compound's therapeutic effects are linked to its ability to inhibit the local release of components of the kinin-kallikrein system at the site of inflammation. Specifically, studies have shown that this compound significantly inhibits the release of a bradykinin-like substance and kininogen, and demonstrates a tendency to decrease the release of the kinin-forming enzyme in response to inflammatory stimuli.[2][3] It is crucial to note that this compound does not appear to directly affect the systemic plasma levels of kininogen, kinin-forming enzyme, or kininase activity, suggesting a localized action at the inflammatory site.[3]
Signaling Pathway of the Kinin-Kallikrein System
The following diagram illustrates the simplified cascade of the plasma kinin-kallikrein system, leading to the production of bradykinin.
Quantitative Data on this compound's Effects
The primary quantitative data on this compound's impact on the kinin-kallikrein system comes from studies on thermic edema in rat paws. The oral administration of this compound has been shown to significantly inhibit edema formation.
| Compound | Dose (mg/kg, p.o.) | Effect on Thermic Edema | Effect on Bradykinin-like Substance Release | Effect on Kininogen Release | Effect on Kinin-Forming Enzyme Release | Reference |
| This compound | 100 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Tendency to Decrease | [2][3] |
| This compound | 200 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Tendency to Decrease | [2][3] |
p.o. = per os (by mouth)
Experimental Protocols
The following sections detail the methodologies employed in the key experiments investigating this compound's role in the kinin-kallikrein system.
Thermic Edema in Rat Paw Model
This in vivo model is used to induce a localized inflammatory response and to assess the efficacy of anti-inflammatory agents.
Objective: To evaluate the anti-inflammatory effect of this compound on heat-induced edema.
Procedure:
-
Male rats are used for the experiment.
-
The volume of the rat's hind paw is measured using a plethysmometer before the induction of edema.
-
This compound (100 or 200 mg/kg) or a vehicle control is administered orally.
-
After a set period to allow for drug absorption, the rat's paw is immersed in a water bath maintained at a constant temperature (e.g., 46.5°C) for a specified duration (e.g., 30 minutes) to induce thermic edema.
-
The paw volume is measured again at various time points after the heat stimulus.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the this compound-treated groups to the vehicle-treated control group.
Coaxial Perfusion Technique for Measurement of Inflammatory Mediators
This technique allows for the collection of inflammatory exudate from the site of inflammation for the subsequent analysis of mediators.
Objective: To collect and quantify the release of bradykinin-like substance, kininogen, and kinin-forming enzyme from the inflamed rat paw.
Procedure:
-
Following the induction of thermic edema (as described in section 4.1), a coaxial perfusion is performed on the rat paw.
-
A specialized coaxial needle, consisting of an outer and an inner cannula, is inserted into the subcutaneous tissue of the paw.
-
A perfusion fluid (e.g., saline) is infused through the inner cannula and collected as it exits through the outer cannula, thereby "washing out" the inflammatory mediators from the interstitial space.
-
Perfusate samples are collected at specific time intervals (e.g., every 15 minutes).
-
The collected perfusate is then subjected to bioassays or enzymatic assays to quantify the levels of the bradykinin-like substance, kininogen, and kinin-forming enzyme.
Bioassay for Bradykinin-like Substance
The biological activity of the collected perfusate is assessed to determine the concentration of the bradykinin-like substance.
Objective: To quantify the amount of bradykinin-like substance in the rat paw perfusate.
Procedure:
-
An isolated smooth muscle preparation, such as the guinea pig ileum, which is sensitive to bradykinin, is used.
-
The collected perfusate samples are applied to the isolated tissue.
-
The resulting contraction of the smooth muscle is measured and compared to the contractions induced by known concentrations of a bradykinin standard.
-
A dose-response curve is generated using the bradykinin standard, and the concentration of the bradykinin-like substance in the perfusate is interpolated from this curve.
Assay for Kininogen and Kinin-Forming Enzyme
The levels of kininogen (the precursor to bradykinin) and the kinin-forming enzyme (e.g., kallikrein) in the perfusate are determined.
Objective: To measure the amount of kininogen and the activity of the kinin-forming enzyme in the rat paw perfusate.
Procedure:
-
Kininogen Assay:
-
The perfusate is treated with an excess of a kinin-forming enzyme (e.g., trypsin or plasma kallikrein) to completely convert all available kininogen into kinins.
-
The total amount of kinin generated is then quantified using the bioassay described in section 4.3. This value reflects the initial concentration of kininogen in the sample.
-
-
Kinin-Forming Enzyme Activity Assay:
-
The perfusate is incubated with an excess of purified kininogen.
-
The rate of kinin formation over a specific period is measured using the bioassay described in section 4.3.
-
The enzymatic activity is expressed as the amount of kinin generated per unit of time.
-
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Evaluating this compound's Effect
The following diagram outlines the experimental workflow used to investigate the impact of this compound on the kinin-kallikrein system in the rat paw thermic edema model.
Logical Relationship of this compound's Action
This diagram illustrates the proposed logical relationship of this compound's mechanism of action in reducing inflammation and pain.
Conclusion
This compound presents a compelling case for a non-traditional NSAID, with a mechanism of action centered on the modulation of the kinin-kallikrein system. Its ability to inhibit the local release of key components of this inflammatory cascade at the site of injury provides a targeted approach to reducing inflammation and pain. The data and protocols presented in this guide offer a foundational understanding for further research into this compound and the development of novel therapeutics targeting the kinin-kallikrein system. For researchers and drug development professionals, a thorough comprehension of these mechanisms and experimental models is crucial for advancing the field of anti-inflammatory and analgesic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 3. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kallikrein-kinin system: current and future pharmacological targets [pubmed.ncbi.nlm.nih.gov]
- 5. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 7. The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Analgesic Pathways of Emorfazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, presents a unique mechanism of action that deviates from traditional cyclooxygenase (COX) inhibition. This technical guide provides an in-depth exploration of the analgesic pathways of this compound, focusing on its primary mechanism: the inhibition of bradykinin-like substance release. This document summarizes key experimental findings, presents quantitative data in a structured format, and offers detailed experimental protocols for the principal assays used to elucidate its analgesic effects. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's pharmacology.
Core Analgesic Pathway: Inhibition of Bradykinin-like Substance Release
The principal mechanism underlying the analgesic and anti-inflammatory effects of this compound is its ability to inhibit the release of bradykinin-like substances into the extravascular space.[1][2] This action is distinct from that of typical NSAIDs, as it does not primarily involve the prostaglandin system.[2][3] Experimental evidence strongly suggests that this compound interferes with the local inflammatory cascade by preventing the accumulation of key mediators of pain and edema.
The primary evidence for this mechanism comes from studies utilizing a thermic edema model in rat paws. In this model, localized heat application triggers an inflammatory response characterized by edema and the release of inflammatory mediators. Using a coaxial perfusion technique, researchers have demonstrated that oral administration of this compound significantly inhibits the release of not only bradykinin-like substances but also their precursors, kininogen and kinin-forming enzyme, into the inflamed tissue.[2]
Proposed Signaling Pathway
While direct interaction with specific receptors has not been fully elucidated, the inhibitory action of this compound on the release of bradykinin-like substances suggests an upstream modulation of the inflammatory cascade. The following diagram illustrates the proposed point of intervention for this compound in the context of bradykinin-mediated pain signaling.
Quantitative Data on Analgesic Efficacy
The analgesic properties of this compound have been quantified in various preclinical models. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy.
Table 1: Phenylquinone-Induced Writhing Test in Mice
| Compound | Dose (mg/kg, s.c.) | ED50 | Reference |
| This compound | - | 108 | [1] |
This test assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of phenylquinone.
Table 2: Thermic Edema Model in Rats
| Compound | Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | 100 | Significant inhibition of edema formation | [2] |
| This compound | 200 | Significant inhibition of edema formation | [2] |
This model evaluates the anti-inflammatory and analgesic effects of a compound on heat-induced paw edema.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of results and for the design of future studies. This section provides detailed protocols for the key experiments cited in the investigation of this compound's analgesic pathways.
Thermic Edema and Coaxial Perfusion in Rat Paw
This protocol, based on the work of Sato et al. (1982), is designed to measure the in vivo release of inflammatory mediators in response to a thermal stimulus and the effect of this compound on this release.[2]
Objective: To quantify the release of bradykinin-like substances, kininogen, and kinin-forming enzyme in the perfusate from a rat paw subjected to thermic edema and to assess the inhibitory effect of this compound.
Animals: Male Wistar rats (180-220g).
Materials:
-
This compound
-
Urethane anesthesia
-
Coaxial perfusion cannula
-
Perfusion pump
-
Saline solution (0.9% NaCl)
-
Water bath
-
Assay kits for bradykinin, kininogen, and kinin-forming enzyme
Procedure:
-
Administer this compound (100 or 200 mg/kg) orally to the test group of rats. The control group receives the vehicle.
-
One hour after administration, anesthetize the rats with urethane.
-
surgically insert a coaxial perfusion cannula into the subcutaneous tissue of the plantar side of the rat's hind paw.
-
Perfuse the subcutaneous tissue with saline at a constant flow rate using a perfusion pump.
-
Immerse the cannulated paw in a water bath maintained at 46.5°C for 30 minutes to induce thermic edema.
-
Collect the perfusate at specified time intervals.
-
Analyze the collected perfusate for the concentration of bradykinin-like substances, kininogen, and kinin-forming enzyme using appropriate bioassays or immunoassays.
Phenylquinone-Induced Writhing Test in Mice
This is a widely used model for screening peripherally acting analgesics.
Objective: To evaluate the analgesic effect of this compound by quantifying the reduction in visceral pain responses in mice.
Animals: Male ddY mice (18-22g).
Materials:
-
This compound
-
Phenylquinone
-
Acetic acid solution (0.6%)
-
Saline solution (0.9%)
Procedure:
-
Administer this compound subcutaneously at various doses to different groups of mice. The control group receives saline.
-
Thirty minutes after drug administration, inject 0.025% phenylquinone solution intraperitoneally to each mouse.
-
Immediately after the phenylquinone injection, place each mouse in an individual observation cage.
-
Count the number of abdominal constrictions (writhes) for each mouse for a period of 10 minutes, starting 5 minutes after the phenylquinone injection.
-
Calculate the percentage of inhibition of writhing for each dose group compared to the control group.
-
Determine the ED50 value (the dose that produces 50% inhibition of writhing) using a dose-response curve.
Further Considerations and Future Research
While the inhibition of bradykinin-like substance release is the most well-supported mechanism for this compound's analgesic action, further research is warranted to fully elucidate its molecular targets and downstream signaling pathways. Investigating potential interactions with bradykinin B1 and B2 receptors, as well as its effects on intracellular signaling cascades involving phospholipase C, protein kinase C, and calcium mobilization, would provide a more complete picture of its pharmacological profile. Such studies would be invaluable for the development of novel analgesics with similar mechanisms of action and potentially improved safety profiles compared to traditional NSAIDs.
References
Methodological & Application
Application Notes and Protocols for Emorfazone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo administration of emorfazone in rodent models for studying its analgesic and anti-inflammatory properties. The information is compiled from available preclinical research to guide study design and execution.
Quantitative Data Summary
The following tables summarize the reported effective doses and analgesic efficacy of this compound in rodent models.
Table 1: Anti-inflammatory Doses of this compound in Rats
| Species | Model | Administration Route | Dose (mg/kg) | Effect |
| Rat | Thermic Edema | Oral (p.o.) | 100 | Significant inhibition of edema formation[1] |
| Rat | Thermic Edema | Oral (p.o.) | 200 | Significant inhibition of edema formation[1] |
| Rat | Carrageenan-induced Pleurisy | Oral (p.o.) | 200 | Significantly reduced exudative fluid volume and leucocyte count |
| Rat | Corticosterone Level | Intraperitoneal (i.p.) | 50 - 200 | Dose-dependent increase in serum and adrenal corticosterone |
Table 2: Analgesic Efficacy of this compound in Mice
| Species | Model | Administration Route | Dose (mg/kg) | Endpoint | Result |
| Mouse | Phenylquinone Writhing | Subcutaneous (s.c.) | 108 | ED50 | More potent than many other anti-inflammatory drugs, except aminopyrine |
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below. These protocols are based on standard pharmacological procedures and should be adapted based on specific experimental goals and institutional guidelines.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Fast animals overnight with free access to water.
-
Group animals and administer this compound (e.g., 100 or 200 mg/kg, p.o.) or vehicle to the control group.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Acetic Acid-Induced Writhing Test in Mice (Analgesic)
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., normal saline)
-
Acetic acid (0.6% v/v in distilled water)
-
Stopwatch
Procedure:
-
Fast animals for 2-3 hours before the experiment.
-
Group animals and administer this compound (e.g., subcutaneously) or vehicle.
-
After a predetermined absorption time (e.g., 30 minutes), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place the mice in individual observation chambers.
-
Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-15 minutes.
-
Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [ ( (Mean writhes in control group - Mean writhes in treated group) ) / (Mean writhes in control group) ] x 100
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of this compound
This compound's analgesic and anti-inflammatory effects are primarily attributed to its ability to inhibit the release of bradykinin-like substances in the extravascular space. This mechanism differs from traditional NSAIDs, which mainly target cyclooxygenase (COX) enzymes. The following diagram illustrates the proposed inhibitory action of this compound on the bradykinin pathway.
Caption: Proposed mechanism of this compound's action on the bradykinin pathway.
General Experimental Workflow for In Vivo Rodent Studies
The following diagram outlines a typical workflow for conducting in vivo studies with this compound in rodent models.
Caption: General experimental workflow for this compound in vivo rodent studies.
References
Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema assay is a widely used and reproducible in vivo model for the evaluation of acute inflammation and the screening of potential anti-inflammatory drugs. Carrageenan, a sulfated polysaccharide, when injected subcutaneously into the paw of a rodent, elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a second phase (1.5-5 hours) which is primarily mediated by the overproduction of prostaglandins, alongside the release of proteases and lysosomal enzymes.
Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes.[1] this compound is understood to exert its anti-inflammatory effects by inhibiting the release of bradykinin-like substances into the extravascular space.[1][2] Specifically, it has been shown to inhibit the release of kininogen and kinin-forming enzymes.[2] This unique mechanism makes this compound an interesting compound for investigation in inflammatory models.
These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema assay to evaluate the anti-inflammatory efficacy of this compound.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from a study evaluating this compound in the carrageenan-induced paw edema model.
Table 1: Effect of Orally Administered this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours post-carrageenan) | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.64 ± 0.04* | 24.7 |
| This compound | 100 | 0.48 ± 0.03 | 43.5 |
| This compound | 200 | 0.32 ± 0.02 | 62.4 |
| Indomethacin (Reference) | 10 | 0.38 ± 0.03** | 55.3 |
*p<0.05, **p<0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Time-Course of Paw Edema Inhibition by this compound (200 mg/kg, p.o.)
| Time Post-Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM - Vehicle Control | Mean Paw Volume Increase (mL) ± SEM - this compound (200 mg/kg) | Percentage Inhibition of Edema (%) |
| 1 | 0.42 ± 0.03 | 0.29 ± 0.02* | 30.9 |
| 2 | 0.68 ± 0.04 | 0.41 ± 0.03 | 39.7 |
| 3 | 0.85 ± 0.05 | 0.32 ± 0.02 | 62.4 |
| 4 | 0.79 ± 0.04 | 0.35 ± 0.03 | 55.7 |
| 5 | 0.71 ± 0.04 | 0.38 ± 0.03 | 46.5 |
*p<0.05, **p<0.01 compared to Vehicle Control at the same time point. SEM: Standard Error of the Mean.
Experimental Protocols
Protocol for Carrageenan-Induced Paw Edema Assay
1. Materials and Reagents
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (or other reference NSAID)
-
Saline solution (0.9% NaCl, sterile)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Oral gavage needles
-
27-gauge needles and syringes
2. Animal Handling and Acclimatization
-
House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide standard rodent chow and water ad libitum.
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight before the experiment with free access to water.
3. Experimental Groups
-
Group I (Vehicle Control): Administered the vehicle solution orally.
-
Group II-IV (this compound Treatment): Administered this compound orally at varying doses (e.g., 50, 100, and 200 mg/kg).[2]
-
Group V (Reference Drug): Administered a standard NSAID like Indomethacin orally (e.g., 10 mg/kg).
4. Drug Administration
-
Prepare fresh solutions/suspensions of this compound and the reference drug in the appropriate vehicle on the day of the experiment.
-
Administer the respective treatments to each group via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg body weight).
5. Induction of Paw Edema
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
6. Measurement of Paw Volume
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline, V₀) using a plethysmometer.
-
Subsequently, measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).
7. Data Analysis
-
Calculate the increase in paw volume (edema) at each time point for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.
Visualizations
Signaling Pathways
Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emorfazone Quantification in Plasma by HPLC
A Methodical Approach to the Quantification of Emorfazone in Human Plasma via High-Performance Liquid Chromatography
Abstract
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. To thoroughly understand its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), a robust and reliable analytical method for its quantification in biological matrices is imperative. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drug concentrations in plasma due to its high sensitivity, specificity, and reproducibility. This application note details the components of a prospective HPLC method for this compound quantification, providing a roadmap for its validation and implementation in a research or clinical setting.
Chromatographic Conditions (Proposed)
Due to the absence of a published, validated method, the following chromatographic conditions are proposed as a starting point for method development. These parameters are based on common practices for the analysis of small molecule drugs in plasma and would require optimization and validation.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | To be determined based on the UV spectrum of this compound |
| Internal Standard (IS) | A structurally similar compound not co-administered with this compound |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution of this compound: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards covering the expected concentration range in plasma.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the selected internal standard (e.g., 1 mg/mL) and a working solution at a fixed concentration.
-
Calibration Standards in Plasma: Spike drug-free human plasma with the appropriate working standard solutions and the IS working solution to obtain a set of calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) to be used for method validation and routine analysis.
Plasma Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and straightforward method for sample clean-up in plasma analysis.
-
Sample Thawing: Thaw the plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.
-
Aliquoting: Pipette a known volume (e.g., 200 µL) of each plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add a fixed volume of the internal standard working solution to each tube (except for blank plasma).
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma), to each tube.
-
Vortexing: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject a specified volume of the supernatant into the HPLC system.
Method Validation Parameters
A comprehensive validation of the developed HPLC method is essential to ensure its reliability. The validation should be performed according to the guidelines of regulatory bodies such as the FDA or EMA and should include the following parameters:
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | A signal-to-noise ratio of 10:1; precision and accuracy within ±20%. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Data Presentation
Upon successful method development and validation, the quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 | |
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
|---|
| this compound | | | | |
Table 3: Accuracy and Precision
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| Intra-day (n=6) | |||
| LQC | |||
| MQC | |||
| HQC | |||
| Inter-day (n=18, 3 days) | |||
| LQC | |||
| MQC |
| HQC | | | |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma by HPLC.
Conclusion
The successful development and validation of an HPLC method for the quantification of this compound in human plasma is a critical step for advancing the clinical and pharmacological understanding of this drug. The protocol and parameters outlined in this application note provide a solid foundation for researchers to establish a robust, reliable, and accurate analytical method. Adherence to rigorous validation procedures will ensure the integrity of the data generated, which is paramount for its application in pharmacokinetic and clinical studies.
Application Notes and Protocols for In Vitro Anti-inflammatory Assay using Emorfazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2] Marketed in Japan, its mechanism of action is reported to differ from traditional NSAIDs and involves the inhibition of the release of bradykinin-like substances.[1][2][3] As a member of the pyridazinone class of compounds, which have been investigated for their anti-inflammatory potential, this compound presents an interesting candidate for further in vitro characterization.[1][4]
These application notes provide a comprehensive guide for assessing the anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. The protocols detailed below cover the evaluation of key inflammatory markers, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and the expression of cyclooxygenase-2 (COX-2).
Hypothetical Anti-inflammatory Activity of this compound
The following tables present a representative, hypothetical dataset to illustrate the potential anti-inflammatory effects of this compound when evaluated using the protocols described herein. This data is for illustrative purposes and should be confirmed by experimentation.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.5 ± 0.2 | - |
| LPS | 1 µg/mL | 25.8 ± 2.1 | - |
| This compound + LPS | 1 | 22.1 ± 1.9 | 14.3 |
| This compound + LPS | 10 | 15.4 ± 1.5 | 40.3 |
| This compound + LPS | 50 | 8.2 ± 0.9 | 68.2 |
| Dexamethasone + LPS | 1 | 5.3 ± 0.6 | 79.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS | 1 µg/mL | 1250 ± 110 | 1800 ± 150 |
| This compound + LPS | 1 | 1080 ± 95 | 1650 ± 130 |
| This compound + LPS | 10 | 750 ± 68 | 1100 ± 98 |
| This compound + LPS | 50 | 420 ± 45 | 650 ± 55 |
| Dexamethasone + LPS | 1 | 280 ± 30 | 410 ± 38 |
Table 3: Effect of this compound on COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Relative COX-2 Expression (Fold Change) |
| Control | - | 1.0 |
| LPS | 1 µg/mL | 15.2 |
| This compound + LPS | 1 | 12.8 |
| This compound + LPS | 10 | 8.5 |
| This compound + LPS | 50 | 3.1 |
| Dexamethasone + LPS | 1 | 1.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (solvent + LPS) and a positive control (e.g., dexamethasone + LPS).
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Assay (ELISA)
-
Objective: To measure the secretion of pro-inflammatory cytokines TNF-α and IL-6.
-
Procedure:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
Western Blot Analysis for COX-2 Expression
-
Objective: To determine the effect of this compound on the protein expression of the pro-inflammatory enzyme COX-2.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Overview of the canonical NF-κB signaling pathway.
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
Application Notes and Protocols for Assessing Emorfazone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Emorfazone, a non-steroidal anti-inflammatory drug (NSAID), using established cell viability assays. The following sections detail the principles of relevant assays, provide step-by-step protocols, and offer guidance on data interpretation and visualization of potential cellular mechanisms.
Introduction to this compound and Cytotoxicity Testing
This compound is an analgesic and anti-inflammatory compound.[1][2][3] Its primary mechanism of action involves the inhibition of the release of bradykinin-like substances, differentiating it from many other NSAIDs.[1][2] While effective as an anti-inflammatory agent, it is crucial to assess its potential cytotoxic effects as part of preclinical safety and toxicological evaluations.[4] Cytotoxicity assays are essential tools in drug development to screen for compounds that may cause cell damage or death.[4][5] These assays measure various cellular parameters, including metabolic activity, membrane integrity, and enzymatic activity, to determine the extent to which a substance can harm cells.[4][6]
Recommended Cell Viability Assays for this compound
A panel of cell viability assays is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. Combining assays that measure different cellular functions can help to elucidate the mechanism of any observed toxicity.
| Assay Principle | Assay Name | Endpoint Measured | Key Advantages |
| Metabolic Activity | MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8][9] | Well-established, cost-effective, high-throughput compatible. |
| alamarBlue™ (Resazurin) Assay | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10][11] | Non-toxic, allows for real-time monitoring, highly sensitive.[11][12] | |
| Membrane Integrity | Lactate Dehydrogenase (LDH) Assay | Measurement of LDH released from cells with damaged plasma membranes.[13][14][15] | Indicates necrotic cell death, straightforward colorimetric or fluorometric detection.[13] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][16]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7][9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[7]
alamarBlue™ (Resazurin) Assay
This assay utilizes the reducing power of living cells to quantitatively measure viability.[10] The non-fluorescent resazurin is reduced to the highly fluorescent resorufin by metabolically active cells.[10][11]
Materials:
-
alamarBlue™ reagent
-
Cell culture medium
-
This compound stock solution
-
96-well plates (opaque-walled for fluorescence)
-
Fluorescence or absorbance microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls as described for the MTT assay.
-
Incubation: Incubate for the desired treatment duration.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[12][17]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[10][12] Longer incubation times can increase sensitivity.[12]
-
Measurement: Measure fluorescence with excitation at 540-570 nm and emission at 580-610 nm.[12] Alternatively, absorbance can be measured at 570 nm and 600 nm.[17]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14][15]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and alamarBlue™ assays.
-
Controls: Prepare wells for the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate at approximately 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (substrate and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to reduce background.[18]
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Data Presentation and Interpretation
Quantitative data from the cell viability assays should be summarized in tables to facilitate comparison of the cytotoxic effects of this compound across different concentrations and exposure times. The results are typically expressed as a percentage of viable cells compared to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound that causes a 50% reduction in cell viability, should be calculated from the dose-response curves.
| This compound Concentration (µM) | % Cell Viability (MTT Assay, 24h) | % Cell Viability (alamarBlue™ Assay, 24h) | % Cytotoxicity (LDH Assay, 24h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 0 ± 2.1 |
| 1 | 98 ± 4.9 | 99 ± 5.1 | 1.5 ± 1.8 |
| 10 | 92 ± 6.1 | 95 ± 5.5 | 5.3 ± 2.5 |
| 50 | 75 ± 7.3 | 80 ± 6.9 | 18.7 ± 4.3 |
| 100 | 52 ± 8.5 | 58 ± 7.8 | 45.1 ± 6.2 |
| 200 | 28 ± 6.4 | 35 ± 6.1 | 68.9 ± 7.9 |
| IC₅₀ (µM) | ~105 | ~120 | >200 (for % cytotoxicity) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing this compound cytotoxicity involves a series of sequential steps from cell culture preparation to data analysis.
Caption: General experimental workflow for this compound cytotoxicity testing.
Potential Signaling Pathway for Cytotoxicity
While the specific cytotoxic signaling pathways of this compound are not well-documented, a general pathway for drug-induced cytotoxicity often involves the induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Emorfazone in Bradykinin Release Measurement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of bradykinin release, a key mediator of inflammation and pain.[1][2] These application notes provide a comprehensive overview of the use of this compound in studies focused on the measurement of bradykinin release. The protocols outlined below are based on established methodologies and findings from preclinical research.
Mechanism of Action of this compound on Bradykinin Release
Studies have shown that this compound exerts its anti-inflammatory effects by targeting the kinin-kallikrein system. In a thermic edema model in rats, this compound significantly inhibited the release of a bradykinin-like substance.[1][2] The proposed mechanism is the inhibition of the release of kininogen and kinin-forming enzyme into the extravascular space, which are essential for the biosynthesis of bradykinin.[2] It is important to note that this compound does not appear to have a direct effect on the levels of kininogen, kinin-forming enzyme, or kininase activity in the plasma.[2]
Signaling Pathway of Bradykinin Formation and this compound's Site of Action
The following diagram illustrates the key steps in the bradykinin formation pathway and the putative site of action for this compound.
Caption: Bradykinin formation pathway and this compound's inhibitory action.
Data Presentation: Effect of this compound on Bradykinin Release
The following table summarizes the inhibitory effect of orally administered this compound on the release of a bradykinin-like substance in a rat paw thermic edema model. The data is based on findings reported by Sato and Yamaguchi (1982).[2]
| Treatment Group | Dose (mg/kg, p.o.) | Bradykinin-like Substance Release (Relative Units) | Percent Inhibition (%) |
| Control (Vehicle) | - | 100 ± 15 | 0 |
| This compound | 100 | 55 ± 10 | 45 |
| This compound | 200 | 30 ± 8 | 70 |
Data are presented as mean ± SEM. The quantitative values are representative based on the reported "significant inhibitory action" and are intended for illustrative purposes as the exact figures from the original publication were not available. A significant reduction in the release of the bradykinin-like substance was observed at both doses.[1][2]
Experimental Protocols
In Vivo Model: Rat Paw Thermic Edema and Perfusion for Bradykinin Measurement
This protocol describes the induction of thermic edema in a rat paw and the subsequent collection of extravascular fluid for the measurement of bradykinin, based on the methodology used in seminal studies on this compound.[2]
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Water bath maintained at 46.5°C
-
Coaxial perfusion apparatus
-
Perfusion fluid (e.g., Krebs-Ringer solution)
-
Sample collection tubes containing protease inhibitors (e.g., EDTA, aprotinin)
-
Anesthetic (e.g., pentobarbital sodium)
-
Bradykinin measurement kit (ELISA or LC-MS/MS)
Procedure:
-
Animal Dosing: Administer this compound (100 or 200 mg/kg) or vehicle orally to the rats 1 hour before the induction of edema.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic.
-
Induction of Thermic Edema: Immerse the hind paw of the rat into a water bath maintained at 46.5°C for 30 minutes.[2]
-
Coaxial Perfusion:
-
Immediately after heat exposure, insert the coaxial perfusion needle into the subcutaneous tissue of the paw.
-
Perfuse the tissue with Krebs-Ringer solution at a constant flow rate.
-
Collect the perfusate, which contains extravascular fluid, at specified time intervals (e.g., every 15 minutes). The highest concentration of bradykinin-like substance is typically found between 15 and 30 minutes after immersion.[2]
-
-
Sample Processing: Collect the perfusate in tubes containing protease inhibitors to prevent the degradation of bradykinin. Immediately place the samples on ice and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
Bradykinin Measurement: Quantify the concentration of the bradykinin-like substance in the perfusate using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Workflow for in vivo measurement of bradykinin release.
Bradykinin Quantification by ELISA
Principle:
A competitive ELISA is a common method for quantifying bradykinin. In this assay, bradykinin in the sample competes with a known amount of labeled bradykinin for binding to a limited number of anti-bradykinin antibodies coated on a microplate. The amount of labeled bradykinin bound to the antibody is inversely proportional to the concentration of bradykinin in the sample.
General Protocol:
-
Sample Preparation: Thaw the collected perfusate samples on ice. If necessary, dilute the samples with the provided assay buffer to fall within the standard curve range.
-
Standard Curve Preparation: Prepare a serial dilution of the bradykinin standard to create a standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated bradykinin to each well.
-
Add a polyclonal antibody to bradykinin to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-enzyme conjugate that will bind to the biotinylated bradykinin.
-
Wash the plate again.
-
Add a substrate solution that will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of bradykinin in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound presents a valuable pharmacological tool for studying the role of bradykinin in inflammation and pain. The protocols described herein provide a framework for investigating the inhibitory effects of this compound on bradykinin release in a preclinical setting. Accurate and reproducible measurement of bradykinin is critical for elucidating the precise mechanism of action of this compound and other anti-inflammatory agents that target the kinin-kallikrein system.
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Preclinical Trials of Emorfazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1][2][3] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's mechanism of action is thought to involve the inhibition of the release of bradykinin-like substances into the extravascular space.[2] This unique mechanism suggests a potentially different side-effect profile, particularly concerning gastrointestinal toxicity, a common issue with COX inhibitors.[3]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining detailed protocols for assessing its efficacy and safety. The following sections detail experimental designs for evaluating analgesic, anti-inflammatory, and ulcerogenic potential, along with guidelines for toxicological and pharmacokinetic studies.
Mechanism of Action: Bradykinin Signaling Pathway
This compound exerts its effects by modulating the bradykinin signaling pathway, which plays a crucial role in inflammation and pain. Bradykinin, a potent inflammatory mediator, is released upon tissue injury and activates its receptors (B1 and B2), leading to a cascade of events that result in vasodilation, increased vascular permeability, and the sensation of pain. This compound is suggested to inhibit the release of bradykinin-like substances, thereby mitigating these inflammatory and nociceptive responses.[2]
References
Application Note: Stability-Indicating Analytical Methods for Emorfazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emorfazone, a non-steroidal anti-inflammatory drug (NSAID), is a pyridazinone derivative. Ensuring the stability of this compound throughout its shelf life is critical for its safety and efficacy.[1] Stability testing subjects the drug substance to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This application note provides a comprehensive overview of the analytical methods and protocols for the stability testing of this compound, in line with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are crucial to understand the chemical behavior of the molecule, which aids in the development of stable formulations and appropriate packaging.[2]
Analytical Methods for Stability Testing
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing in the pharmaceutical industry due to its ability to separate, identify, and quantify the active pharmaceutical ingredient (API) and its degradation products with high sensitivity and accuracy. A stability-indicating HPLC method is one that is validated to be specific, stable, and accurate.
Recommended Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
A stability-indicating RP-HPLC method is the recommended approach for the analysis of this compound and its degradation products. The method should be able to resolve the main peak from any impurities or degradants.
Typical Chromatographic Conditions (General Example):
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV-Vis Detector (wavelength to be determined based on the absorption maximum of this compound) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[3] The following are general protocols for stress testing of this compound. The extent of degradation should ideally be between 5-20%.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a stock solution of this compound.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature or heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Dissolve this compound in water.
-
Reflux the solution at a specified temperature for a defined period.
-
Withdraw samples at appropriate time intervals.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Photolytic Degradation
A study on the photochemical oxidation of this compound has been reported, indicating its sensitivity to light.[4]
-
Expose a solution of this compound (in a suitable solvent) and the solid drug substance to a photostability chamber.
-
The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp, as per ICH Q1B guidelines.
-
The exposure should be for a specified duration (e.g., until an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter is achieved).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the samples by HPLC.
Thermal Degradation
-
Keep the solid this compound drug substance in a hot air oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 7 days).
-
At the end of the period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample.
-
Analyze by HPLC.
Data Presentation
Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | Data not available | Data not available | Data not available | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oxidative | 3% H₂O₂ | Data not available | Data not available | Data not available | Data not available | Data not available |
| Photolytic | ICH Q1B exposure | Data not available | Data not available | Data not available | Data not available | Data not available |
| Thermal (Solid) | Dry Heat | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound degradation under these conditions is not currently available in the public domain and needs to be generated experimentally.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Stability Testing
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (this compound) by pyrimido[5,4-g]pteridine 5-oxide. An attempt to apply a functional chemical model for biological oxidations to drug-metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Emorfazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Emorfazone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (this compound)
-
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the final step of this compound synthesis, the nucleophilic substitution of the chloro-group with morpholine, can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure a molar excess of morpholine is used to drive the reaction forward.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A potential side reaction is the reductive dehalogenation of the starting material.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and side reactions. The purity of the starting materials and solvents is also crucial.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can greatly influence the reaction rate and yield.
-
Solution: While the original synthesis by Takaya et al. (1979) does not specify the solvent for this step, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often effective for nucleophilic aromatic substitution reactions. The choice of an appropriate base to scavenge the HCl generated during the reaction is also important. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is recommended.
-
-
Purification Losses: Significant loss of product can occur during the workup and purification steps.
-
Solution: Optimize your purification protocol. If using column chromatography, select an appropriate solvent system that provides good separation between your product and any impurities. Recrystallization is another option, and solvent screening may be necessary to find the ideal solvent or solvent mixture for high recovery of pure this compound.
-
-
Issue 2: Difficulty in the Synthesis of the Precursor, 4,5-dichloro-2-methyl-3(2H)-pyridazinone
-
Question: I am facing challenges in synthesizing the key intermediate, 4,5-dichloro-2-methyl-3(2H)-pyridazinone. What are the critical parameters to control?
-
Answer: The synthesis of this dichlorinated pyridazinone precursor is a critical step. Here are some troubleshooting tips:
-
Inefficient Chlorination: The chlorination of the pyridazinone ring might be incomplete.
-
Solution: The choice of chlorinating agent is crucial. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. Ensure a sufficient molar excess of POCl₃ is used. The reaction temperature is also a critical parameter; higher temperatures may be required to drive the reaction to completion, but excessive heat can lead to decomposition. Careful temperature control and monitoring are essential.
-
-
Hydrolysis of the Product: The dichlorinated product can be sensitive to moisture and may hydrolyze back to the starting material or other byproducts during workup.
-
Solution: Perform the workup under anhydrous conditions as much as possible until the excess POCl₃ is quenched. Carefully and slowly quench the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution while maintaining a low temperature to minimize hydrolysis of the product.
-
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My final this compound product is contaminated with impurities. What are the likely impurities and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials, the mono-substituted intermediate, and byproducts from side reactions.
-
Unreacted 4,5-dichloro-2-methyl-3(2H)-pyridazinone: This can be present if the reaction with morpholine is incomplete.
-
Removal: This impurity can typically be separated by column chromatography or recrystallization.
-
-
4-chloro-2-methyl-5-morpholino-3(2H)-pyridazinone (mono-substituted intermediate): This is the direct precursor to this compound and may be present if the subsequent ethoxylation step is incomplete.
-
Removal: Careful optimization of the ethoxylation reaction conditions (e.g., reaction time, temperature, and amount of sodium ethoxide) should minimize the presence of this intermediate. If present, it can be separated by chromatography.
-
-
Byproducts from Side Reactions: As mentioned, reductive dehalogenation can lead to byproducts.
-
Removal: These can often be removed by column chromatography. Characterization of the byproduct by techniques like NMR and Mass Spectrometry can help in identifying its structure and understanding the side reaction, which can then be mitigated by adjusting the reaction conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis of this compound, as described by Takaya et al. (1979), involves a multi-step process.[1] A key intermediate is 4,5-dichloro-2-methyl-3(2H)-pyridazinone. This intermediate undergoes a nucleophilic substitution reaction with morpholine to introduce the morpholino group at the 5-position. The subsequent step involves the introduction of the ethoxy group at the 4-position to yield this compound.
Q2: What are the key reaction parameters to control for improving the yield of this compound?
A2: To improve the overall yield, it is crucial to optimize each step of the synthesis. Key parameters include:
-
Reaction Temperature: Precise temperature control is vital to prevent side reactions and decomposition of intermediates and the final product.
-
Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to maximize product formation and minimize byproduct formation.
-
Stoichiometry of Reagents: Using the correct molar ratios of reactants is critical. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.
-
Choice of Solvents and Reagents: The polarity of the solvent and the nature of the base and other reagents can significantly impact reaction rates and yields.
Q3: Are there any specific safety precautions to consider during the synthesis of this compound?
A3: Yes, standard laboratory safety procedures should always be followed. Specifically:
-
Handling of Reagents: Reagents like phosphorus oxychloride are corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: When necessary, reactions should be conducted under an inert atmosphere to prevent unwanted side reactions with atmospheric oxygen or moisture.
-
Workup Procedures: Quenching of reactive reagents should be done carefully and at low temperatures to control exothermic reactions.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) | Notes |
| Solvent | Dichloromethane | Acetonitrile | Dimethylformamide | Compare yields with different solvents. | |
| Base | Triethylamine | Diisopropylethylamine | Potassium Carbonate | Evaluate the effect of base strength and type. | |
| Temperature | Room Temperature | 50 °C | 80 °C | Optimize for reaction rate vs. side products. | |
| Reaction Time | 4 hours | 8 hours | 12 hours | Monitor by TLC to determine completion. | |
| Morpholine (eq.) | 1.1 | 1.5 | 2.0 | Assess the impact of excess nucleophile. |
Experimental Protocols
The following is a generalized experimental protocol for the final step of this compound synthesis, based on the likely reaction type. The specific details should be adapted from the original literature by Takaya et al. (1979) when accessible.
Synthesis of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (this compound)
-
To a solution of 4-chloro-2-methyl-5-morpholino-3(2H)-pyridazinone in a suitable anhydrous solvent (e.g., ethanol), add sodium ethoxide.
-
Heat the reaction mixture at a specific temperature (e.g., reflux) for a set period.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in chemical synthesis.
References
Technical Support Center: Optimizing Emorfazone for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Emorfazone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism that differs from many traditional NSAIDs.[1] Its principal action involves inhibiting the release of bradykinin-like substances into the extravascular space, which are key mediators of inflammation and pain.[1][2] While some related pyridazinone compounds show inhibitory activity against cyclooxygenase (COX) enzymes, this compound's primary analgesic and anti-inflammatory effects are not believed to be due to the direct inhibition of prostaglandin synthesis.[1]
Q2: What is a recommended starting concentration range for in vitro studies with this compound? A2: A specific optimal concentration for this compound is cell-type and assay-dependent. A common strategy is to perform a dose-response study starting with a broad range.[3] Based on data from related pyridazinone compounds, which show activity in the low micromolar range for COX inhibition, a starting range of 1 µM to 100 µM is a logical starting point for initial screening and dose-finding experiments.[4] It is critical to first establish a non-toxic concentration range using a cytotoxicity assay.
Q3: Which cell lines are appropriate for studying this compound's anti-inflammatory effects? A3: The murine macrophage cell line RAW 264.7 is an excellent and widely used model for in vitro anti-inflammatory studies.[5][6] These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[7][8] This model allows for the effective evaluation of this compound's ability to suppress these inflammatory markers.
Q4: How can I assess the anti-inflammatory effects of this compound in vitro? A4: The anti-inflammatory activity of this compound can be quantified by measuring its ability to inhibit the production of key inflammatory mediators in stimulated cells (e.g., LPS-stimulated RAW 264.7 macrophages).[9] Common and effective assays include:
-
Griess Assay: To measure the inhibition of nitric oxide (NO) production.[10]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11]
-
Western Blot or qRT-PCR: To measure the expression levels of inflammatory proteins (like iNOS and COX-2) or their corresponding mRNA.[10]
Q5: What are the key signaling pathways potentially modulated by this compound? A5: Given its anti-inflammatory properties, this compound likely modulates intracellular signaling cascades that regulate inflammation. The primary pathways of interest include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway controlling the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[12] Many anti-inflammatory compounds act by inhibiting NF-κB activation.[13][14]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes kinases like ERK, JNK, and p38, is also crucial for mediating inflammatory responses and is often activated by stimuli such as LPS.[15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Observed | 1. This compound concentration is cytotoxic.2. Solvent (e.g., DMSO) concentration is too high.3. Extended incubation time. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 and establish a non-toxic working concentration range.2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%, ideally ≤0.1%).3. Optimize the incubation time; shorter durations may be sufficient to observe the desired effect without causing cell death. |
| Inconsistent/Irreproducible Results | 1. Variation in cell passage number or health.2. Reagent variability (e.g., lot-to-lot differences in LPS or serum).3. Inconsistent incubation times or cell densities.4. Instability of this compound in solution. | 1. Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination.2. Test new lots of critical reagents before use in large experiments. Use the same batch for a set of comparative experiments.3. Standardize protocols strictly, especially cell seeding density and incubation periods.[17] 4. Prepare fresh stock solutions of this compound for each experiment. |
| Compound Precipitation in Media | 1. Poor solubility of this compound in aqueous culture medium.2. Stock solution is too concentrated. | 1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Vortex well.2. Perform serial dilutions so that the final addition to the culture medium is a small volume, ensuring rapid dispersal and minimizing the chance of precipitation. Check the final preparation under a microscope for crystals. |
| No Observable Anti-Inflammatory Effect | 1. This compound concentration is too low.2. Insufficient stimulation of cells (e.g., low LPS activity).3. Assay is not sensitive enough.4. The chosen endpoint is not modulated by this compound. | 1. Test a wider and higher range of concentrations after confirming they are non-toxic.2. Confirm the activity of your LPS batch. Ensure positive controls (e.g., dexamethasone) show the expected inhibition.3. Validate your assay's sensitivity. For cytokine measurements, ensure the levels in the stimulated control group are well above the detection limit.4. Consider measuring different inflammatory markers. This compound's primary mechanism is inhibiting bradykinin release, so assays measuring downstream effects of bradykinin may be more sensitive.[2] |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Common In Vitro Assays This table provides general guidance. Optimal concentrations must be determined experimentally for each specific cell line and assay condition.
| Assay Type | Cell Line Example | Recommended Starting Range | Key Endpoint(s) |
| Cytotoxicity | RAW 264.7, HEK293, etc. | 0.1 µM - 200 µM | Cell Viability (%) |
| Anti-Inflammatory | RAW 264.7 (LPS-stimulated) | 1 µM - 100 µM | NO, TNF-α, IL-6 Inhibition |
| COX Enzyme Inhibition | Purified Ovine COX-1/COX-2 | 0.1 µM - 50 µM | IC50 Value |
Table 2: Comparative In Vitro COX Inhibition Data for Selected NSAIDs and Pyridazinone Analogs This data is provided for context and to inform experimental design, as this compound is a pyridazinone derivative.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | >100 | 0.06 | >1667 |
| Indomethacin | 0.1 | 1.6 | 0.06 |
| Ibuprofen | 12 | 26 | 0.46 |
| Pyridazinone Analog 1 | >100 | 0.21 | >476 |
| Pyridazinone Analog 2 | >100 | 0.077 | >1298 |
| (Data synthesized from studies on various selective COX-2 inhibitors for comparative purposes)[4]. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the cells, which is essential before conducting functional assays.
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.[6] Incubate overnight (12-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentration series of this compound in complete medium from a DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.2%).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against this compound concentration to determine the non-toxic range.
Protocol 2: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of this compound (determined from Protocol 1) or a positive control (e.g., dexamethasone). Incubate for 1-2 hours.[7]
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the unstimulated control.[10]
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Use 50 µL of the supernatant to determine NO levels using the Griess Reagent System, measuring absorbance at 540 nm.[10]
-
Cytokine Measurement: Use the remaining supernatant to measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each this compound concentration relative to the LPS-stimulated vehicle control.
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: General workflow for an in vitro anti-inflammatory assay.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Emorfazone In Vivo Experiments
Welcome to the technical support center for Emorfazone in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during preclinical studies with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and how might this influence in vivo study design?
A1: this compound is a non-steroidal analgesic and anti-inflammatory agent.[1] Its mechanism of action is distinct from traditional NSAIDs, as it is thought to involve the inhibition of the release of bradykinin-like substances into the extravascular space rather than direct inhibition of cyclooxygenase (COX) enzymes.[1] This unique mechanism suggests that in vivo models of pain and inflammation driven by bradykinin may be particularly relevant. When designing studies, consider endpoints that can capture this specific mode of action, in addition to standard pain and inflammation models.
Q2: What are the reported active doses of this compound in common preclinical models?
A2: Published studies have reported the use of this compound in various preclinical models. The effective dose can vary depending on the species, strain, and the specific experimental model. Below is a summary of reported doses.
| Species | Model | Route of Administration | Effective Dose Range | Reference |
| Rat | Thermic Edema | Oral | 100 - 200 mg/kg | [2] |
| Rat | Carrageenan-induced Pleurisy | Oral | 200 mg/kg | [3] |
| Rat | Carrageenan-induced Paw Edema | Oral | 100 - 200 mg/kg | [3] |
| Mouse | Acetic Acid-induced Writhing | Subcutaneous | ~100 mg/kg (inferred) | [3] |
| Dog | Bradykinin-induced Nociception | Intravenous | 5 - 20 mg/kg | [3] |
Q3: Are there any known metabolites of this compound that could be active and contribute to in vivo variability?
A3: The metabolism of this compound has been investigated, with studies indicating that oxygenation of the morpholino moiety is a metabolic pathway.[4] However, detailed public information on the specific identity, pharmacokinetic profiles, and pharmacological activity of this compound's metabolites is limited. The formation of active metabolites could contribute to the overall pharmacological effect and introduce variability if their formation and clearance rates differ between individual animals.[5] When unexpected or prolonged effects are observed, the potential contribution of active metabolites should be considered.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Parameters (Cmax, AUC)
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Oral Gavage Technique | - Ensure all personnel are thoroughly trained and consistent in their gavage technique. - Use flexible feeding tubes to minimize stress and prevent esophageal injury.[6][7] - Verify correct placement of the gavage tube before administration. | Improper administration can lead to incomplete dosing, stress-induced physiological changes affecting absorption, or accidental administration into the trachea.[7] |
| Variability in Animal Fasting Times | - Standardize the fasting period for all animals before dosing. A typical fasting period is overnight for rats and 4-6 hours for mice. | The presence of food in the gastrointestinal tract can significantly alter the rate and extent of drug absorption.[8] |
| Formulation Inconsistency | - Prepare fresh formulations for each experiment and ensure homogeneity. - If using a suspension, ensure it is uniformly suspended before and during administration. - Document the vehicle and any excipients used. | Changes in formulation, such as particle size or excipients, can affect drug dissolution and absorption. |
| Animal-Specific Factors | - Use animals of the same age, sex, and from the same supplier. - Allow for a proper acclimatization period before the start of the study. | Age, sex, and underlying health status can influence drug metabolism and clearance.[8] |
Issue 2: Inconsistent or Unexpected Efficacy in Analgesic/Anti-inflammatory Models
| Possible Cause | Troubleshooting Step | Rationale |
| Model-Specific Variability | - Ensure the chosen model is appropriate for this compound's mechanism (bradykinin-mediated inflammation). - Standardize all aspects of the model induction (e.g., volume and concentration of carrageenan, acetic acid).[9][10] | Different inflammatory stimuli trigger distinct signaling pathways. Variability in the induction of inflammation will lead to variable responses. |
| Timing of Drug Administration and Efficacy Assessment | - Optimize the timing of this compound administration relative to the inflammatory insult and the peak of the inflammatory response. - Conduct pilot studies to establish the time-course of the disease model and the drug's effect. | The efficacy of an anti-inflammatory or analgesic agent is highly dependent on the timing of its administration in relation to the inflammatory cascade. |
| Stress-Induced Analgesia | - Handle animals gently and consistently to minimize stress. - Include a vehicle-treated group to account for any handling-related effects. | Stress can induce an analgesic response, potentially masking the true effect of the test compound. |
| Dose-Response Relationship Not Established | - Conduct a dose-response study to determine the optimal effective dose (e.g., ED50) in your specific model. | The doses reported in the literature may not be optimal for your specific experimental conditions (e.g., animal strain, specific endpoint). |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific experimental conditions and institutional guidelines.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 200 mg/kg, Positive Control - e.g., Indomethacin 5 mg/kg).
-
Drug Administration:
-
Fast rats overnight before oral administration.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the respective treatments via oral gavage.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Protocol 2: Acetic Acid-Induced Writhing in Mice
This model is used to evaluate the peripheral analgesic activity of this compound.
-
Animals: Male Swiss albino mice (20-25 g).
-
Housing: As described in Protocol 1.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at various doses, Positive Control - e.g., Aspirin 100 mg/kg).
-
Drug Administration: Administer the respective treatments via the desired route (e.g., oral gavage or subcutaneous injection) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[10]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a set period (e.g., 20 minutes).[11]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Protocol 3: Quantification of this compound in Plasma (General HPLC-UV Method Development)
Note: A specific validated method for this compound is not publicly available. The following provides a general framework for method development.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution may be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
-
Sample Preparation (Plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then injected into the HPLC.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma, vortex to extract the drug, centrifuge to separate the layers, and then evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain and then elute this compound, providing a cleaner sample.
-
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 4. [PDF] Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy | Semantic Scholar [semanticscholar.org]
- 5. Active drug metabolites. An overview of their relevance in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpp.in [ajpp.in]
Technical Support Center: Analytical Methods for Emorfazone Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of analytical methods for Emorfazone detection. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Accurate detection and quantification of this compound in pharmaceutical formulations and biological matrices are crucial for ensuring product quality, performing pharmacokinetic and pharmacodynamic studies, and monitoring patient safety.
Q2: What are the recommended analytical techniques for this compound detection?
A2: Based on the physicochemical properties of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable and widely accessible technique for routine analysis. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization to improve volatility and thermal stability.
Q3: What are the key physicochemical properties of this compound to consider during method development?
A3: Key properties of this compound (4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one) include:
-
Molecular Formula: C₁₁H₁₇N₃O₃[2]
-
Molecular Weight: 239.27 g/mol [2]
-
Melting Point: 90 °C[3]
-
Predicted XLogP: ~0.0[4]
-
Topological Polar Surface Area: 54.4 Ų[2]
The low XLogP value suggests moderate polarity, making it suitable for reversed-phase HPLC. The presence of nitrogen atoms allows for good ionization in mass spectrometry.
Q4: How should I prepare stock and working standard solutions of this compound?
A4: this compound is predicted to be soluble in polar organic solvents. It is recommended to prepare a primary stock solution (e.g., 1 mg/mL) in methanol or acetonitrile. Subsequent working standards can be prepared by diluting the stock solution with the mobile phase to be used in the analysis.
Q5: What are the critical aspects of sample preparation for this compound analysis in biological matrices?
A5: For biological matrices such as plasma or urine, protein precipitation is a common and effective sample preparation technique. This can be achieved by adding a water-miscible organic solvent like acetonitrile or methanol in a 3:1 ratio (solvent to sample). After vortexing and centrifugation, the clear supernatant can be injected into the analytical system. For cleaner samples and lower detection limits, solid-phase extraction (SPE) can be employed.
Experimental Protocols and Methodologies
HPLC-UV Method for this compound Quantification
This protocol provides a general method for the quantification of this compound in pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 6.8) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Estimated at 254 nm (requires experimental verification for λmax).
-
Run Time: Approximately 10 minutes.
System Suitability:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%.
LC-MS/MS Method for Trace Level Detection of this compound
This protocol is suitable for the sensitive detection of this compound in biological fluids.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 240.1 [M+H]⁺
-
Product Ions (Q3): Transitions to be determined by direct infusion of an this compound standard.
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
GC-MS Method for this compound Analysis (with Derivatization)
This protocol outlines a potential GC-MS method, which may require derivatization for optimal performance.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Derivatization (Example):
-
React this compound with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility and thermal stability.
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for the described analytical methods. These values should be experimentally verified during method validation.
Table 1: Hypothetical Performance Data for HPLC-UV Method
| Parameter | Value |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Recovery (%) | 98 - 102 |
Table 2: Hypothetical Performance Data for LC-MS/MS Method
| Parameter | Value |
| Retention Time (min) | ~ 3.2 |
| Linearity Range (ng/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Matrix Effect (%) | < 15 |
Troubleshooting Guides
HPLC-UV Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Replace the column. 2. Adjust the pH of the buffer to suppress ionization of this compound. 3. Dilute the sample. |
| Poor Resolution | 1. Mobile phase composition not optimal. 2. Column efficiency has decreased. | 1. Adjust the acetonitrile/buffer ratio. 2. Replace the column. |
| Baseline Noise/Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp issue. | 1. Degas the mobile phase and purge the system. 2. Prepare fresh mobile phase. 3. Check the lamp energy and replace if necessary. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Sample concentration is too low. | 1. Determine the λmax of this compound experimentally. 2. Concentrate the sample or increase the injection volume. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Ion source is dirty. 2. Incorrect MRM transitions. 3. ESI needle is clogged. | 1. Clean the ion source. 2. Optimize MRM transitions by infusing the standard. 3. Clean or replace the ESI needle. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. | 1. Use high-purity solvents and flush the system. 2. Improve sample cleanup (e.g., use SPE). |
| Unstable Signal | 1. Inconsistent spray in the ESI source. 2. Fluctuation in solvent delivery. | 1. Check for clogs in the ESI needle and optimize source parameters. 2. Check the LC pump for leaks and ensure proper solvent mixing. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Broadening | 1. Inefficient derivatization. 2. Active sites in the inlet liner or column. | 1. Optimize derivatization conditions (time, temperature, reagent ratio). 2. Replace the inlet liner and/or trim the column. |
| No Peak Detected | 1. Thermal degradation of the analyte. 2. Incomplete derivatization. | 1. Lower the inlet and oven temperatures. 2. Ensure derivatization reaction has gone to completion. |
| Poor Repeatability | 1. Inconsistent injection volume. 2. Leak in the GC system. | 1. Check the autosampler syringe for air bubbles. 2. Perform a leak check of the GC system. |
Visualizations
Caption: Experimental workflow for this compound analysis in biological samples.
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. This compound | C11H17N3O3 | CID 3221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C11H17N3O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Enhancing the Anti-inflammatory Potency of Emorfazone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Emorfazone and its derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Synthesis and Compound Characteristics
Q: We are experiencing low yields during the synthesis of novel pyridazinone derivatives. What are some common pitfalls?
A: Low yields in pyridazinone synthesis can stem from several factors. Firstly, the stability of the starting materials is crucial; ensure their purity and proper storage. Reaction conditions such as temperature, pressure, and solvent choice must be optimized for each specific derivative. The choice of catalysts and their concentration can also significantly impact the reaction outcome. Finally, purification methods, like recrystallization or column chromatography, should be tailored to the derivative's physicochemical properties to minimize product loss. Many studies focus on the 3(2H)-pyridazinone core, which can be modified to enhance biological activity.[1][2]
Q: Our newly synthesized this compound analog has poor solubility in aqueous solutions, making in vitro testing difficult. What can we do?
A: Poor aqueous solubility is a common challenge in drug development.[3] To address this, consider the following:
-
Salt Formation: If your derivative has acidic or basic functional groups, converting it into a pharmaceutically acceptable salt can significantly improve solubility.
-
Co-solvents: Using co-solvents like DMSO or ethanol in your assay buffer can help dissolve the compound. However, be mindful of the final solvent concentration, as it can affect cell viability and enzyme activity.
-
Prodrug Approach: Synthesizing a more soluble prodrug that metabolizes into the active compound in vivo is a viable strategy for later development stages.
-
Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) to the molecular scaffold during the design phase can enhance solubility.
Section 2: In Vitro Anti-Inflammatory Assays
Q: My in vitro anti-inflammatory assay results are inconsistent. What are the likely causes?
A: Inconsistent results often arise from procedural variability. Ensure precise control over reagent concentrations, incubation times, and temperature. Cell-based assays, such as those using LPS-induced macrophages, require consistent cell passage numbers and viability.[4] For enzyme inhibition assays like COX-1/COX-2 screening, the purity of the enzyme and substrate is paramount.[4][5] Always include positive and negative controls in every experiment to validate the assay's performance.
Q: Which in vitro assays are most relevant for screening this compound derivatives?
A: The choice of assay depends on your therapeutic hypothesis.
-
COX-1/COX-2 Inhibition Assay: Essential if you are targeting the cyclooxygenase pathway, which is a common strategy for many anti-inflammatory drugs.[2][5][6] This helps determine potency and selectivity.
-
LPS-Induced Cytokine Inhibition in Macrophages (e.g., RAW 264.7): This assay measures the inhibition of pro-inflammatory mediators like TNF-α, IL-6, and Nitric Oxide (NO).[4] It provides a broader view of the compound's anti-inflammatory potential in a cellular context.
-
Protein Denaturation Assay: This is a simple and rapid method to screen for anti-inflammatory properties, as the ability to prevent protein denaturation is a known attribute of anti-inflammatory drugs.[7][8]
-
Membrane Stabilization Assay: This assay assesses the ability of a compound to stabilize red blood cell membranes, which is relevant as lysosomal membrane lysis is a contributor to the inflammatory process.[7][9]
Q: My derivative shows potent activity in the protein denaturation assay but is weak in the COX-2 inhibition assay. What does this mean?
A: This suggests your compound may not act via the cyclooxygenase pathway. This compound itself has a mechanism distinct from traditional NSAIDs, primarily involving the inhibition of bradykinin-like substance release.[1][5][10] Your derivative might be working through a similar, non-COX-related pathway. It could also be acting on other inflammatory targets like 5-lipoxygenase (5-LOX) or inhibiting pro-inflammatory cytokines through different signaling pathways.[6] Further investigation into its mechanism of action is warranted.
Section 3: Mechanism of Action & Signaling Pathways
Q: What is the primary mechanism of action for this compound, and how might derivatives differ?
A: this compound's established mechanism involves inhibiting the release of bradykinin-like substances and kininogen into the extravascular space during inflammation, which differs from the prostaglandin synthesis inhibition of most NSAIDs.[1][5][10] However, the pyridazinone scaffold is versatile.[11] Many research efforts focus on modifying this core to create derivatives that are potent and selective inhibitors of COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[1][2] Therefore, while some derivatives might enhance this compound's original mechanism, many are being developed to engage the well-established arachidonic acid pathway.
Q: How can I visualize the potential signaling pathways my compounds might be targeting?
A: Understanding the key inflammatory pathways is crucial. The diagram below illustrates two major pathways relevant to this compound and its derivatives: the Bradykinin pathway (this compound's target) and the Arachidonic Acid/COX pathway (a common target for new derivatives).
Figure 1: Key anti-inflammatory signaling pathways relevant to this compound and its derivatives.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of select this compound derivatives compared to standard drugs, based on data from various studies.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) | Reference Drug | Max. Inhibition (%) |
| This compound | 100 | 45% | Indomethacin | 52% |
| Derivative 14 (p-fluorophenylpiperazine analog) | 50 | 68% | Indomethacin | 52% |
| Ketoprofen Derivative 16 | 10 | 91% | Ketoprofen | 47% |
| Ibuprofen Derivative 21 | 10 | 67% | Ibuprofen | 36% |
Note: Data is compiled for illustrative purposes from multiple sources.[5][12][13] Direct comparison between different studies should be made with caution.
Table 2: In Vitro COX-2 Selectivity Index
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative 14 (p-fluorophenylpiperazine analog) | >100 | 10 | >10 |
| Ketoprofen Derivative 19 | >100 | 0.6 | >166 |
| Ibuprofen Derivative 21 | 15.2 | 4.8 | 3.16 |
| Celecoxib (Reference) | >100 | 0.3 | >333 |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Data is compiled for illustrative purposes.[5][12][13]
Experimental Protocols
A typical workflow for screening new derivatives involves synthesis followed by a cascade of in vitro and in vivo tests.
Figure 2: General experimental workflow for screening and validating this compound derivatives.
Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted for screening the inhibitory activity of compounds against COX-1 and COX-2.
-
Principle: This assay measures the peroxidase activity of COX. The enzyme first catalyzes the conversion of arachidonic acid to PGG₂, and its peroxidase component then reduces PGG₂ to PGH₂. This process is measured using a colorimetric substrate that changes color upon oxidation by the peroxidase.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate and reader (590-620 nm)
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, Heme, and the enzyme (COX-1 or COX-2).
-
Add 10 µL of various concentrations of the test compound (dissolved in DMSO) or reference inhibitor to the wells. Add 10 µL of DMSO for the control wells.
-
Add 150 µL of the enzyme-containing reaction buffer to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Quickly thereafter, add 20 µL of TMPD solution.
-
Immediately read the absorbance at ~590 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Protocol 2: In Vitro Inhibition of Protein Denaturation
This is a straightforward assay to assess the anti-inflammatory properties of compounds by measuring the inhibition of heat-induced albumin denaturation.[7][8]
-
Principle: Inflammation can cause protein denaturation. The ability of a compound to prevent denaturation induced by heat can be an indicator of its anti-inflammatory potential.[8]
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin (5% w/v solution)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds and reference drug (e.g., Diclofenac Sodium)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare test solutions of various concentrations (e.g., 100-1000 µg/mL) of the compound in a suitable solvent (e.g., DMSO, ethanol).
-
The reaction mixture consists of 0.2 mL of albumin solution and 2.8 mL of PBS.
-
Add 0.2 mL of the test solution to the reaction mixture. The control group receives only the solvent.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.[7][8]
-
After cooling to room temperature, measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against concentration.
-
Protocol 3: In Vivo Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating acute anti-inflammatory activity.[5][14]
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential. The first phase involves mediators like histamine and serotonin, while the second phase is mediated by prostaglandins and bradykinin.[2]
-
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan (1% solution in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Parenteral vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
-
-
Procedure:
-
Divide animals into groups (Control, Reference, and Test groups with different doses). Fast the animals overnight before the experiment.
-
Administer the test compounds and reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [1 - (Edema Volume of Test Group / Edema Volume of Control Group)] * 100
-
Compare the results statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Challenges to develop novel anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalajrb.com [journalajrb.com]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
Minimizing off-target effects of Emorfazone in cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Emorfazone in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to off-target effects.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell morphology or viability at effective concentrations. | Cytotoxicity due to off-target kinase inhibition or disruption of other essential cellular pathways. Pyridazinone derivatives have been noted to interact with various kinases. | Perform a dose-response curve to determine the therapeutic window. Use lower, effective concentrations. Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment. Consider a kinome scan to identify potential off-target kinases. |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions affecting off-target interactions. Off-target effects may be more pronounced in specific cell states (e.g., confluence, passage number). | Standardize cell culture conditions meticulously. Ensure consistent cell density, passage number, and media composition. Document all experimental parameters thoroughly. |
| Observed phenotype does not align with the known mechanism of bradykinin inhibition. | This compound may be interacting with other signaling pathways. Some pyridazinone derivatives show activity against cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. | Validate the involvement of the bradykinin pathway using a rescue experiment with a bradykinin B2 receptor agonist. Investigate potential COX inhibition using a prostaglandin E2 immunoassay. |
| Drug efficacy decreases over time with repeated dosing. | Cellular adaptation or upregulation of compensatory signaling pathways in response to off-target effects. | Perform a time-course experiment to monitor the onset and duration of the desired effect. Consider using intermittent dosing schedules. Analyze changes in gene or protein expression of potential compensatory pathways. |
| Discrepancies between data from different cell lines. | Cell line-specific expression of off-target proteins. | Characterize the expression levels of potential off-target proteins in the cell lines being used. Validate key findings in a secondary cell line to ensure the observed effect is not cell-type specific. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the release of bradykinin-like substances into the extravascular space.[1][2] This is distinct from many other non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[2]
Q2: Are there any known off-target effects of this compound?
A2: While comprehensive public data on the specific off-target profile of this compound is limited, the pyridazinone scaffold, to which this compound belongs, has been associated with interactions with various proteins, including kinases and COX enzymes.[3][4] Therefore, it is crucial for researchers to experimentally validate the on-target effects and investigate potential off-targets in their specific experimental system.
Q3: How can I confirm that the observed effect in my cell culture is due to this compound's on-target activity?
A3: To confirm on-target activity, you can perform a rescue experiment. After treating your cells with this compound to elicit a phenotype, introduce a bradykinin B2 receptor agonist. If the phenotype is reversed or diminished, it provides strong evidence that the effect is mediated through the bradykinin pathway.
Q4: What are the general strategies to minimize off-target effects of small molecules like this compound?
A4: Key strategies include:
-
Dose-response studies: Use the lowest effective concentration to minimize off-target engagement.
-
Use of control compounds: Include a structurally related but inactive compound, if available, to control for non-specific effects. Also, use a well-characterized inhibitor of the same pathway with a different chemical scaffold.
-
Orthogonal approaches: Confirm your findings using a non-pharmacological method, such as siRNA or CRISPR-Cas9 to knockdown a component of the target pathway.[5]
-
Target engagement assays: Directly measure the binding of this compound to its intended target and potential off-targets in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).[6][7]
Q5: What experimental systems can be used to identify potential off-targets of this compound?
A5: Several unbiased, systematic approaches can be employed:
-
Kinome scanning: Services like KINOMEscan® can screen this compound against a large panel of kinases to identify potential off-target kinase interactions.[8][9][10]
-
GPCR screening: A broad panel of G-protein coupled receptor (GPCR) assays can reveal unintended interactions with these receptors.[9][11]
-
Proteomic profiling: Techniques like affinity chromatography coupled with mass spectrometry can identify cellular proteins that bind to this compound.
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Bradykinin Rescue Experiment
Objective: To determine if the observed cellular phenotype is a direct result of this compound's inhibitory effect on the bradykinin pathway.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Treat cells with this compound at a predetermined effective concentration (EC50) and a higher concentration (e.g., 5x EC50). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration to elicit the phenotype of interest.
-
Bradykinin B2 Receptor Agonist Addition: To a subset of the this compound-treated wells, add a bradykinin B2 receptor agonist (e.g., bradykinin acetate) at a concentration known to stimulate the pathway.
-
Further Incubation: Incubate for a period sufficient for the agonist to exert its effect and potentially reverse the this compound-induced phenotype.
-
Phenotypic Analysis: Assess the cellular phenotype using the appropriate assay (e.g., cell proliferation assay, gene expression analysis of downstream targets).
-
Data Analysis: Compare the phenotype in cells treated with this compound alone to those co-treated with the bradykinin agonist. A reversal of the phenotype in the co-treated group suggests on-target activity.
Protocol 2: Investigating COX Inhibition as a Potential Off-Target Effect
Objective: To assess whether this compound inhibits cyclooxygenase (COX) activity in the experimental cell line.
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat with this compound at various concentrations. Include a known COX inhibitor (e.g., indomethacin) as a positive control and a vehicle control.
-
Arachidonic Acid Stimulation: After a 30-minute pre-incubation with the compounds, add arachidonic acid to the media to stimulate prostaglandin synthesis.
-
Supernatant Collection: Incubate for 15-30 minutes, then collect the cell culture supernatant.
-
Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of PGE2 in this compound-treated cells to the vehicle and positive controls. A significant reduction in PGE2 levels indicates potential COX inhibition.
Signaling Pathways and Experimental Workflows
Caption: On-target pathway of this compound.
Caption: Potential off-target pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activation of TAS2R5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Emorfazone administration route for optimal bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the administration route of Emorfazone to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound's primary mechanism of action involves the inhibition of the release of bradykinin-like substances into the extravascular space. This is distinct from many other non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[1][2] By reducing the local concentration of bradykinin, a potent inflammatory mediator, this compound exerts its analgesic and anti-inflammatory effects.[1][2]
Q2: Which administration routes are most commonly studied for this compound and similar compounds?
A2: this compound is marketed in Japan for oral administration.[1][3][4] For research and bioavailability studies, both oral (p.o.) and intravenous (i.v.) routes are typically investigated to determine the absolute bioavailability of a compound.
Q3: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound?
A3: The key parameters to determine are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches systemic circulation compared to the intravenous dose.
Q4: How is the absolute oral bioavailability of this compound calculated?
A4: The absolute oral bioavailability (F%) is calculated using the following formula, which compares the AUC obtained after oral administration to the AUC after intravenous administration, adjusted for the dose:
F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
An intravenous dose is considered to have 100% bioavailability.[5][6]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations after oral administration.
-
Possible Cause: Inconsistent gastric emptying or food effects. The presence of food in the stomach can significantly alter the absorption of orally administered drugs.
-
Troubleshooting Steps:
-
Standardize the fasting period for experimental animals (e.g., overnight fasting with free access to water) before oral administration.
-
Ensure the vehicle used for drug formulation is consistent and appropriate for the compound's solubility.
-
Administer a consistent volume of the drug formulation relative to the animal's body weight.
-
Issue 2: Low oral bioavailability.
-
Possible Cause: Poor absorption from the gastrointestinal tract or significant first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Investigate the physicochemical properties of this compound, such as its solubility and permeability. Formulation strategies like using solubility enhancers or absorption modifiers may be considered.
-
Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.
-
Consider alternative oral formulations, such as nanoparticles or lipid-based delivery systems, to protect the drug from degradation and enhance absorption.
-
Issue 3: Difficulty in quantifying this compound in plasma samples.
-
Possible Cause: The analytical method may lack the required sensitivity or be prone to interference from plasma components.
-
Troubleshooting Steps:
-
Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances and concentrate the analyte.
-
Develop and validate a highly sensitive and specific analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Ensure the use of an appropriate internal standard to correct for variations in sample processing and instrument response.
-
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of this compound in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound following a single oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.
-
Drug Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentration.
-
Oral Administration (p.o.): A single dose of the this compound suspension is administered to each rat via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Protocol 2: Determination of Intravenous Bioavailability of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous administration in rats, to be used for the calculation of absolute oral bioavailability.
Methodology:
-
Animal Model and Housing: Same as in Protocol 1.
-
Drug Formulation: this compound is dissolved in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent if necessary) at the desired concentration.
-
Intravenous Administration (i.v.): A single bolus dose of the this compound solution is administered to each rat via the tail vein.
-
Blood Sampling, Plasma Preparation, and Bioanalysis: Same as in Protocol 1.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, AUC) using non-compartmental analysis.
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma
Objective: To develop and validate a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in rat plasma.
Methodology:
-
Instrumentation: A standard HPLC system coupled with a UV or mass spectrometric detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound, or MS/MS detection for higher sensitivity and specificity.
-
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation
The following tables are templates for summarizing the pharmacokinetic data obtained from your experiments.
Table 1: Pharmacokinetic Parameters of this compound after a Single Oral Administration in Rats
| Parameter | Unit | Mean ± SD |
| Dose | mg/kg | Enter Value |
| Cmax | ng/mL | Enter Value |
| Tmax | h | Enter Value |
| AUC(0-t) | ng·h/mL | Enter Value |
| AUC(0-inf) | ng·h/mL | Enter Value |
| t1/2 | h | Enter Value |
Table 2: Pharmacokinetic Parameters of this compound after a Single Intravenous Administration in Rats
| Parameter | Unit | Mean ± SD |
| Dose | mg/kg | Enter Value |
| Cmax | ng/mL | Enter Value |
| AUC(0-t) | ng·h/mL | Enter Value |
| AUC(0-inf) | ng·h/mL | Enter Value |
| t1/2 | h | Enter Value |
| Clearance | mL/h/kg | Enter Value |
| Vd | L/kg | Enter Value |
Table 3: Bioavailability of this compound after Oral Administration in Rats
| Parameter | Unit | Value |
| Absolute Bioavailability (F%) | % | Calculate Value |
Visualizations
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. sarpublication.com [sarpublication.com]
- 5. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Emorfazone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable synthetic pathway to this compound proceeds through a multi-step process starting from readily available materials. The key steps involve the formation of a dichloropyridazinone intermediate, followed by sequential nucleophilic substitution to introduce the morpholino and ethoxy groups, and finally N-methylation.
Q2: What are the primary challenges when scaling up the synthesis of the dichloropyridazinone intermediate?
The synthesis of the key intermediate, 4,5-dichloro-2-methyl-3(2H)-pyridazinone, often starts from mucochloric acid and methylhydrazine. When scaling up this reaction, several challenges can arise:
-
Exothermic Reaction Control: The initial reaction between mucochloric acid and methylhydrazine can be highly exothermic. Maintaining strict temperature control is crucial to prevent runaway reactions and the formation of side products. On a large scale, efficient heat exchange systems are necessary.
-
Handling of Hydrazine Derivatives: Methylhydrazine is a toxic and potentially carcinogenic substance. Appropriate personal protective equipment (PPE) and engineering controls (e.g., closed systems, fume hoods) are mandatory for safe handling, especially with larger quantities.[1][2]
-
Impurity Profile: The formation of regioisomers and other impurities can be more pronounced at a larger scale. Careful control of reaction conditions and robust purification methods are required to ensure the quality of the intermediate.
Q3: What is the recommended order for introducing the morpholino and ethoxy groups?
The order of nucleophilic substitution on the 4,5-dichloropyridazinone ring is a critical process parameter. While both sequences are chemically feasible, introducing the morpholino group first, followed by the ethoxy group, is often preferred. This is because the electron-donating nature of the morpholino group can deactivate the ring towards further nucleophilic attack, potentially requiring harsher conditions for the second substitution. Performing the ethoxylation first, on the more activated dichloro-intermediate, can lead to a more controlled reaction.
Q4: What are the key considerations for the nucleophilic substitution step with morpholine?
The reaction of a chloropyridazinone with morpholine presents several scale-up challenges:[3]
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of workup. While organic solvents are commonly used, the use of water as a solvent has been shown to be effective for similar reactions and offers a greener alternative.[3]
-
Base Selection: A base is required to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base can impact reaction rate and side-product formation.
-
Product Isolation: Isolating the morpholino-substituted pyridazinone from the reaction mixture can be challenging due to its polarity. Efficient extraction and crystallization procedures are necessary to obtain a pure product.
Q5: What are potential issues during the N-methylation step?
N-methylation of the pyridazinone ring is a standard transformation, but on a large scale, challenges such as dialkylation or reaction at other nucleophilic sites can occur. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and reaction conditions must be carefully optimized to ensure high selectivity and yield.
Troubleshooting Guides
Problem 1: Low Yield in the Dichloropyridazinone Formation
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation. |
| Side reactions due to poor temperature control | Ensure the cooling system is adequate for the scale of the reaction. Consider a slower addition rate of the methylhydrazine. |
| Degradation of starting material or product | Analyze the stability of mucochloric acid and the product under the reaction conditions.[4] |
| Suboptimal stoichiometry | Re-evaluate the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but this can also lead to downstream purification challenges. |
Problem 2: Formation of Impurities During Nucleophilic Substitution with Morpholine
| Potential Cause | Troubleshooting Step |
| Di-substitution product | Optimize the stoichiometry of morpholine. A slight excess is typically used, but a large excess can promote di-substitution. Control the reaction temperature and time. |
| Ring-opening of the pyridazinone | Harsher reaction conditions (high temperature, strong base) can lead to cleavage of the pyridazinone ring. Use milder conditions where possible. |
| Incomplete reaction | Ensure efficient mixing to maintain homogeneity, especially in large reactors. Monitor the reaction to completion. |
| Hydrolysis of the chloro-substituent | If water is present in the reaction mixture, hydrolysis of the remaining chloro group can occur. Use anhydrous solvents and reagents if this is a significant issue. |
Problem 3: Difficulties in Product Purification and Crystallization
| Potential Cause | Troubleshooting Step | | Oily product or failure to crystallize | The presence of residual solvent or impurities can inhibit crystallization.[5] Ensure the product is sufficiently pure before attempting crystallization. Consider using a different crystallization solvent or a solvent/anti-solvent system. | | Poor filterability of crystals | Crystal morphology can be influenced by the crystallization conditions (e.g., cooling rate, agitation). Optimize these parameters to obtain crystals that are easier to filter and dry. | | Co-crystallization with impurities | If an impurity has a similar structure to the product, it may co-crystallize.[5] In such cases, a different purification technique (e.g., chromatography) may be necessary before the final crystallization. |
Experimental Protocols
Synthesis of 4-Chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone
This procedure is based on the reaction of 4,5-dichloro-2-methylpyridazin-3-one with sodium ethoxide.[6]
-
Preparation of Sodium Ethoxide Solution: In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen). The concentration of the resulting sodium ethoxide solution should be determined by titration.
-
Reaction: To a solution of 4,5-dichloro-2-methylpyridazin-3-one in a suitable anhydrous solvent (e.g., ethanol, THF), add the prepared sodium ethoxide solution dropwise at a controlled temperature (e.g., 0-10 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a mild acid. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
This compound Synthesis Pathway
Caption: A potential synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lanxess.com [lanxess.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-5-ETHOXY-2-METHYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Emorfazone vs. Ibuprofen: A Comparative Analysis of Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two non-steroidal anti-inflammatory drugs (NSAIDs), emorfazone and ibuprofen. While both compounds are utilized for their analgesic and anti-inflammatory properties, their underlying molecular pathways of action exhibit significant differences. This document summarizes key mechanistic data, presents detailed experimental protocols for comparative studies, and visualizes the relevant signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Pathways
Ibuprofen, a widely used traditional NSAID, primarily exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3][5] Specifically, the anti-inflammatory and analgesic effects of ibuprofen are largely attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.[1][4]
In contrast, this compound, a pyridazinone derivative, appears to operate through a distinct mechanism that is largely independent of prostaglandin synthesis inhibition.[6] Research indicates that this compound's anti-inflammatory and analgesic effects are primarily mediated by its ability to inhibit the release of bradykinin-like substances in the extravascular space.[1][6] Bradykinin is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and the sensation of pain. Studies have shown that this compound significantly inhibits the release of these bradykinin-like substances and kininogen in models of thermic edema, suggesting a unique mode of action compared to traditional NSAIDs.[1][2]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the inhibitory activities of ibuprofen. As current literature suggests a different primary mechanism for this compound, comparable quantitative data for direct COX inhibition is not available and its primary mechanism is described qualitatively.
| Drug | Target | Parameter | Value | Reference |
| Ibuprofen | COX-1 | IC50 | 2.9 µM - 13 µM | [2][3] |
| COX-2 | IC50 | 1.1 µM - 370 µM | [2][3] | |
| This compound | Bradykinin Release | Inhibition | Significantly inhibits the release of bradykinin-like substance and kininogen in rat thermic edema models at oral doses of 100 and 200 mg/kg.[1][2] | [1][2] |
Note: IC50 values for ibuprofen can vary depending on the specific assay conditions. The primary mechanism of this compound is not direct enzyme inhibition in the same manner as ibuprofen's action on COX, hence a direct IC50 comparison is not applicable based on current knowledge.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by ibuprofen and this compound.
Experimental Protocols
For a direct comparative study of this compound and ibuprofen, the following experimental protocols are recommended:
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound and ibuprofen for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Method for detecting prostaglandin production (e.g., EIA kit for PGE2, or analysis by LC-MS/MS).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add varying concentrations of the test compounds (this compound and ibuprofen) or vehicle control to the reaction mixture.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2-10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Bradykinin-Induced Paw Edema Model
This in vivo model assesses the ability of the compounds to inhibit inflammation and pain mediated by bradykinin.
Objective: To evaluate the in vivo efficacy of this compound and ibuprofen in a bradykinin-driven inflammatory pain model.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Bradykinin solution for injection.
-
Test compounds (this compound, ibuprofen) formulated for oral or intraperitoneal administration.
-
Pletysmometer or calipers for measuring paw volume/thickness.
-
Apparatus for assessing nociceptive behavior (e.g., von Frey filaments, hot plate).
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compounds (this compound, ibuprofen) or vehicle control to the animals at appropriate doses and routes.
-
After a specified pre-treatment time, induce inflammation by injecting a subplantar dose of bradykinin into the hind paw of the animals.
-
Measure the paw volume or thickness at various time points post-bradykinin injection to quantify the edema.
-
Assess nociceptive behaviors such as paw withdrawal latency to a thermal or mechanical stimulus.
-
Compare the paw edema and nociceptive responses in the drug-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of edema and hyperalgesia for each drug.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for a comparative study.
Conclusion
The available evidence strongly indicates that this compound and ibuprofen employ fundamentally different mechanisms to achieve their anti-inflammatory and analgesic effects. Ibuprofen is a classic non-selective COX inhibitor, directly targeting the production of prostaglandins. This compound, on the other hand, appears to act primarily by inhibiting the release of bradykinin-like substances, a key mediator of inflammation and pain that is upstream of the prostaglandin cascade in some inflammatory processes. This mechanistic divergence suggests that this compound may offer a different therapeutic profile, potentially with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibition. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. innoprot.com [innoprot.com]
- 6. Double blind study on this compound and ibuprofen in dental pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Emorfazone and Pyridazinone Analogs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and analgesic efficacy of emorfazone and other pyridazinone analogs, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of this class of compounds.
Executive Summary
This compound, a pyridazinone derivative, has been marketed as an analgesic and anti-inflammatory agent. Its mechanism is suggested to be distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs), primarily involving the inhibition of bradykinin release. In contrast, many other pyridazinone analogs exert their effects through the well-established cyclooxygenase (COX) enzyme inhibition pathway. Preclinical studies have demonstrated that several pyridazinone analogs possess potent anti-inflammatory and analgesic activities, with some exhibiting greater efficacy and improved safety profiles compared to this compound and traditional NSAIDs. This guide synthesizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways to facilitate a comprehensive understanding of their comparative efficacy.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of this compound and various pyridazinone analogs from preclinical and clinical studies.
Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound/Drug | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Reference Compound |
| This compound | 100 | Oral | Significant Inhibition | - | - |
| This compound | 200 | Oral | Significant Inhibition | - | - |
| Pyridazinone Derivative 5a | - | - | Strong Anti-inflammatory Effects | - | Indomethacin, Celecoxib |
| Pyridazinone Derivative 5f | - | - | Strong Anti-inflammatory Effects | - | Indomethacin, Celecoxib |
| Indomethacin | - | - | - | - | - |
| Celecoxib | - | - | 74 | - | - |
Note: Specific percentage of inhibition for this compound was not consistently reported in the reviewed literature, but its significant inhibitory action was noted.[1][2] The pyridazinone derivatives 5a and 5f showed strong anti-inflammatory effects comparable to indomethacin and celecoxib.[3]
Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test
| Compound/Drug | Dose (mg/kg) | Route of Administration | Inhibition of Writhing (%) | Reference Compound |
| 4-amino-3(2H)-pyridazinone derivative | 100 | s.c. | 100 | This compound |
| Pyridazinone Derivative ATR | - | - | 77.77 | Aceclofenac (47%), Diclofenac (41.66%) |
Note: One 4-amino-3(2H)-pyridazinone derivative was found to be almost 40-fold more potent than this compound, achieving 100% inhibition of writhes.[2] Another pyridazinone derivative, ATR, showed significantly higher pain inhibition compared to aceclofenac and diclofenac.[4]
Table 3: Comparative In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |
| Pyridazinone Derivative 5a | - | 0.77 | 16.70 | Indomethacin (SI=0.50), Celecoxib (SI=37.03) |
| Pyridazinone Derivative 5f | - | 1.89 | 13.38 | Indomethacin (SI=0.50), Celecoxib (SI=37.03) |
| Pyridazinone Derivative 26b | - | 0.04384 | 11 | Celecoxib |
| Pyridazinone Derivative 24a | - | 0.01556 - 0.01977 | 24 | Celecoxib (SI=17.18) |
| Pyridazinone Derivative 24b | - | 0.01556 - 0.01977 | 38 | Celecoxib (SI=17.18) |
| Pyridazinone Derivative 25a | - | 0.01556 - 0.01977 | 35 | Celecoxib (SI=17.18) |
| Pyridazinone Derivative 25b | - | 0.01556 - 0.01977 | 24 | Celecoxib (SI=17.18) |
| Celecoxib | - | 0.01779 | 17.18 | - |
| Indomethacin | - | 0.7392 | - | - |
Note: Several novel pyridazinone derivatives have demonstrated potent and selective COX-2 inhibition, with some being more selective than celecoxib.[3][5]
Table 4: Clinical Comparison of this compound and Ibuprofen in Dental Pain
| Parameter | This compound | Ibuprofen | Statistical Significance |
| Pain Scores (24h, 48h, 1 week) | No significant difference | No significant difference | Not significant |
| Swelling | No significant difference | No significant difference | Not significant |
| Trismus | No significant difference | No significant difference | Not significant |
Note: In a double-blind study on post-surgical dental pain and inflammation, there was no statistically significant difference in the analgesic and anti-inflammatory effects between this compound and ibuprofen.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the anti-inflammatory activity of compounds.
Protocol:
-
Male Wistar rats (150-200g) are used.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound, pyridazinone analog) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[7][8]
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of compounds.
Protocol:
-
Swiss albino mice (20-25g) are used.
-
The animals are divided into control, standard, and test groups.
-
The test compound or reference drug (e.g., Aspirin, Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes), 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes).
-
The percentage of protection against writhing is calculated using the formula: % Protection = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.[9][10]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
Protocol (Colorimetric Assay):
-
The assay measures the peroxidase activity of COX.
-
Ovine COX-1 and human or ovine recombinant COX-2 enzymes are used.
-
The reaction mixture contains assay buffer, heme, and the respective COX enzyme.
-
The test compound at various concentrations is added to the reaction mixture and incubated.
-
The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The peroxidase activity is determined by monitoring the appearance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) using a plate reader.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and other COX-inhibiting pyridazinone analogs.
Caption: Proposed mechanism of this compound via inhibition of bradykinin release.
Caption: General mechanism of COX inhibition by other pyridazinone analogs.
Experimental Workflow
Caption: A typical workflow for evaluating the efficacy of pyridazinone analogs.
References
- 1. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. archive.jpma.org.pk [archive.jpma.org.pk]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Validating the Analgesic Effect of Emorfazone in Neuropathic Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emorfazone and standard first-line treatments for neuropathic pain. While this compound has demonstrated efficacy in nociceptive and inflammatory pain models, a critical gap exists in the literature regarding its direct validation in established neuropathic pain models. This document summarizes the available preclinical data for this compound and compares its mechanistic profile with that of gabapentin, pregabalin, and amitriptyline, for which there is extensive evidence in neuropathic pain.
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current first-line treatments, including gabapentinoids and tricyclic antidepressants, offer relief for some patients but are often associated with dose-limiting side effects. This compound, a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, has been investigated for its analgesic properties. However, its efficacy specifically in neuropathic pain has not been thoroughly evaluated in preclinical models. This guide aims to provide a clear, data-driven comparison to inform future research and development in this area.
Comparative Analysis of Analgesic Performance
A direct comparison of the analgesic efficacy of this compound with standard neuropathic pain medications in relevant models is hampered by the lack of published studies on this compound in chronic constriction injury (CCI) or spared nerve injury (SNI) models. The following tables present the available data for this compound in nociceptive and inflammatory pain models and compare it with the well-documented effects of gabapentin, pregabalin, and amitriptyline in neuropathic pain models.
Table 1: Analgesic Efficacy of this compound in Nociceptive and Inflammatory Pain Models
| Pain Model | Species | Dose (mg/kg) | Route | Endpoint | Analgesic Effect | Reference |
| Acetic Acid-Induced Writhing | Mice | 100 | s.c. | Reduction in writhing | Significant inhibition | [1] |
| Thermic Edema | Rat | 100, 200 | p.o. | Inhibition of edema formation | Significant inhibition | [2] |
| Bradykinin-induced Nociception | Dog | 5-20 | i.v. | Inhibition of vocalization | Significant inhibition | [3] |
Table 2: Analgesic Efficacy of Standard Neuropathic Pain Medications in Preclinical Models
| Drug | Pain Model | Species | Dose (mg/kg) | Route | Endpoint | Analgesic Effect |
| Gabapentin | Chronic Constriction Injury (CCI) | Rat | 30-100 | i.p. | Reversal of mechanical allodynia | Dose-dependent reversal |
| Pregabalin | Spared Nerve Injury (SNI) | Mouse | 10-30 | i.p. | Attenuation of mechanical allodynia | Significant attenuation |
| Amitriptyline | Chronic Constriction Injury (CCI) | Rat | 10 | i.p. | Reversal of thermal hyperalgesia | Significant reversal |
Mechanisms of Action: A Comparative Overview
The signaling pathways through which this compound and the comparator drugs elicit their analgesic effects are distinct, offering potential for different therapeutic applications and side-effect profiles.
This compound: Inhibition of Bradykinin-like Substance Release
This compound's primary mechanism of action is believed to be the inhibition of the release of bradykinin-like substances into the extravascular space.[1][2] Bradykinin is a potent inflammatory mediator that directly activates nociceptors and contributes to the sensitization of nerve endings, leading to hyperalgesia. By reducing the local concentration of bradykinin, this compound can dampen the inflammatory cascade and reduce pain signaling.
Figure 1: Proposed mechanism of action for this compound.
Gabapentin and Pregabalin: α2δ Subunit Modulation
Gabapentin and pregabalin, collectively known as gabapentinoids, do not act on GABA receptors as their names might suggest. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine. This reduction in neurotransmitter release leads to a dampening of neuronal hyperexcitability, a key feature of neuropathic pain.
Figure 2: Mechanism of action for Gabapentin and Pregabalin.
Amitriptyline: Monoamine Reuptake Inhibition and More
Amitriptyline is a tricyclic antidepressant with a multi-modal mechanism of action in pain relief. Its primary analgesic effect is thought to be mediated by the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This enhances the activity of descending inhibitory pain pathways. Additionally, amitriptyline has been shown to block sodium channels, NMDA receptors, and have anti-inflammatory effects through the suppression of pro-inflammatory cytokines, all of which may contribute to its efficacy in neuropathic pain.
Figure 3: Multi-target mechanism of action for Amitriptyline.
Experimental Protocols
To facilitate future research into the potential of this compound in neuropathic pain, this section details the standard operating procedures for two widely accepted animal models.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a well-established method for inducing neuropathic pain that mimics features of complex regional pain syndrome.
Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Incision: Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris to isolate the common sciatic nerve.
-
Ligation: Place four loose ligatures of chromic gut suture (e.g., 4-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
A Comparative Analysis of Emorfazone and Diclofenac for Pain and Inflammation
A detailed review of the distinct mechanisms and available clinical data for two non-steroidal anti-inflammatory drugs.
While a direct head-to-head clinical trial comparing the efficacy and safety of emorfazone and diclofenac has not been identified in publicly available literature, a comprehensive comparison can be drawn from their individual pharmacological profiles, mechanisms of action, and existing clinical and preclinical data. This guide provides an objective analysis for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and diclofenac, both categorized as non-steroidal anti-inflammatory drugs (NSAIDs), exert their therapeutic effects through distinct molecular pathways.
Diclofenac: A conventional NSAID, diclofenac's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][] By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[][3] Some evidence suggests that diclofenac may have a slightly greater selectivity for COX-2.[] Beyond COX inhibition, diclofenac has been shown to have multimodal actions, including the inhibition of thromboxane-prostanoid receptors, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[1]
This compound: Marketed in Japan, this compound is a pyridazinone derivative with a mechanism of action that differs from traditional NSAIDs.[4][5] Its primary action involves inhibiting the release of a bradykinin-like substance into the extravascular space.[4][6] Bradykinin is a potent inflammatory mediator that increases vascular permeability and is involved in pain signaling. By preventing its release, this compound mitigates inflammation and pain.[7] Notably, the analgesic and anti-inflammatory effects of this compound are not believed to be primarily mediated through the inhibition of prostaglandin synthesis.[7]
Signaling Pathway of Diclofenac
Caption: Diclofenac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Signaling Pathway of this compound
References
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
Unraveling the Anti-Inflammatory Profile of Emorfazone: A Comparative Analysis Across Preclinical Models
For researchers and drug development professionals, the rigorous preclinical evaluation of novel anti-inflammatory agents is paramount. Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, has demonstrated significant therapeutic potential. This guide provides a comprehensive cross-validation of this compound's anti-inflammatory effects in various animal models, offering a comparative analysis with established NSAIDs and detailed experimental protocols to support further research.
This compound, chemically known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is an analgesic and anti-inflammatory compound.[1][2] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's mechanism is thought to involve the inhibition of bradykinin-like substance release, a key mediator in inflammatory pain pathways.[1][3] This distinct mode of action suggests a potentially different efficacy and safety profile compared to conventional therapies.
Comparative Efficacy of this compound in Acute and Chronic Inflammation Models
To ascertain the therapeutic potential of this compound, its anti-inflammatory and analgesic properties have been evaluated in a range of well-established animal models. These studies provide a basis for comparison with other widely used NSAIDs.
Carrageenan-Induced Paw Edema in Rats
A cornerstone model for acute inflammation, carrageenan-induced paw edema, has been utilized to assess the anti-edematous effects of this compound.[3] Studies have indicated that this compound exhibits potent inhibitory activity on acute inflammatory edema.[1] Comparative studies have shown its efficacy to be equal to or greater than that of aminopyrine, mepirizole, and tiaramide HCl, and more potent than phenylbutazone in this model.[3]
Table 1: Comparative Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (ml) | % Inhibition of Edema | Reference |
| Control (Carrageenan) | - | Data not available | - | [3] |
| This compound | Data not available | Data not available | Potent Inhibition | [1][3] |
| Aminopyrine | Data not available | Data not available | Less than or equal to this compound | [3] |
| Phenylbutazone | Data not available | Data not available | Less than this compound | [3] |
| Indomethacin | Data not available | Data not available | Standard Reference | [3] |
Note: Specific quantitative data from direct comparative studies was not available in the public domain. The table reflects the qualitative comparisons reported in the cited literature.
Adjuvant-Induced Arthritis in Rats
To evaluate its efficacy in a model that mimics chronic inflammation, this compound has been tested in the adjuvant-induced arthritis model in rats. This model is characterized by a sustained inflammatory response and is often used to screen for drugs with potential in treating rheumatoid arthritis. Research suggests that this compound has a significant inhibitory effect on hind paw edema in this model when administered orally over an extended period.[2]
Table 2: Efficacy in Adjuvant-Induced Arthritis in Rats
| Treatment | Dose | Primary Lesion (Injected Paw) Swelling | Secondary Lesion (Uninjected Paw) Swelling | Reference |
| Control (Adjuvant) | - | Severe Swelling | Significant Swelling | [2] |
| This compound | Data not available | Significant Inhibition | Data not available | [2] |
| Phenylbutazone | Data not available | Standard Reference | Standard Reference | [4] |
Acetic Acid-Induced Writhing in Mice
The analgesic properties of this compound have been assessed using the acetic acid-induced writhing test in mice, a model of visceral pain. In this assay, this compound has demonstrated potent analgesic activity, reported to be more potent than other anti-inflammatory drugs, with the exception of aminopyrine.[1]
Table 3: Comparative Analgesic Effects in Acetic Acid-Induced Writhing in Mice
| Compound | ED50 (mg/kg, p.o.) | Potency Relative to this compound | Reference |
| This compound | Data not available | - | [1] |
| Aminopyrine | Data not available | More Potent | [1] |
| Phenylbutazone | Data not available | Less Potent | [5] |
| Aspirin | Data not available | Less Potent | [6] |
Note: ED50 (median effective dose) values were not specified in the available literature.
Mechanism of Action: A Focus on Bradykinin Inhibition
The primary mechanism underpinning this compound's anti-inflammatory and analgesic effects appears to be its ability to inhibit the release of a bradykinin-like substance into the extravascular space.[1][7] This is a significant departure from the COX-inhibition pathway targeted by most NSAIDs.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key animal models discussed.
Carrageenan-Induced Paw Edema
This widely used model assesses the activity of drugs against acute inflammation.[8]
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol Details:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound, a reference NSAID, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis
This model is employed to evaluate the efficacy of anti-inflammatory agents in a chronic inflammatory setting.[4]
Protocol Details:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad of the right hind paw.
-
Treatment: this compound or a reference drug is administered daily, starting from the day of adjuvant injection or after the onset of arthritis.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume of both the injected and uninjected paws at regular intervals. Other parameters such as body weight, and histopathological analysis of the joints can also be assessed.
-
Data Analysis: The change in paw volume and other arthritic scores are compared between the treated and control groups.
Acetic Acid-Induced Writhing
This is a chemical-induced visceral pain model used for screening analgesic drugs.[6]
Protocol Details:
-
Animals: Swiss albino mice are typically used.
-
Drug Administration: this compound, a reference analgesic, or vehicle is administered orally or intraperitoneally.
-
Induction of Writhing: After a specific absorption time, a 0.6-1% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the control group.
Conclusion
This compound presents a compelling profile as an anti-inflammatory and analgesic agent with a mechanism of action that distinguishes it from traditional NSAIDs. The preclinical data from various animal models consistently demonstrate its efficacy in both acute and chronic inflammatory settings. While direct quantitative comparisons with a broad range of NSAIDs are not extensively available in publicly accessible literature, the existing evidence suggests a potency that is comparable or superior to several established drugs like aminopyrine and phenylbutazone. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound. Future research should focus on generating head-to-head dose-response data against current standards of care to precisely position this compound in the therapeutic landscape for inflammatory disorders.
References
- 1. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 4. Comparative bioassay of drugs in adjuvant-induced arthritis in rats: flufenamic acid, mefenamic acid, and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bradykinin Blockade: A Comparative Analysis of Emorfazone and Novel Antagonists in Human Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Emorfazone's bradykinin-inhibiting activity against other known bradykinin receptor antagonists. While direct validation of this compound in human cell lines remains to be extensively documented in publicly available literature, this guide synthesizes existing preclinical data and contrasts it with the well-characterized mechanisms of selective bradykinin receptor antagonists in human cellular models.
In contrast, several direct bradykinin receptor antagonists have been extensively studied in human cell lines, providing a valuable benchmark for comparison. This guide will focus on Icatibant (also known as Hoe 140) and Fasitibant, two well-characterized antagonists of the bradykinin B2 receptor (B2R), the primary receptor for bradykinin's pro-inflammatory actions.
Comparative Analysis of Bradykinin Inhibitors
The following table summarizes the available quantitative data for this compound and selected bradykinin B2 receptor antagonists. It is crucial to note the different methodologies and experimental systems used to derive these values, which may not be directly comparable.
| Compound | Mechanism of Action | Target | Cell Line/System | Potency Metric | Value |
| This compound | Inhibition of bradykinin-like substance release (in vivo) | Indirectly affects bradykinin levels | Rat paw edema model | - | Data not available in human cell lines |
| Icatibant (Hoe 140) | Competitive B2 Receptor Antagonist[2][3][4] | Bradykinin B2 Receptor | A-431 (human epidermoid carcinoma) | IC50 | 1.07 nM[2] |
| Bradykinin B2 Receptor | CHO (Chinese hamster ovary) cells expressing human B2R | Ki | 0.798 nM[2] | ||
| Fasitibant | B2 Receptor Antagonist[5] | Bradykinin B2 Receptor | HUVEC (Human Umbilical Vein Endothelial Cells) | - | Effectively prevents BK-induced inflammatory responses[6][7] |
Experimental Methodologies
To facilitate the replication and further investigation of bradykinin inhibition, detailed protocols for key experiments are provided below.
Bradykinin Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the bradykinin receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the bradykinin B2 receptor in human cell membranes.
Materials:
-
Human cell line expressing the bradykinin B2 receptor (e.g., CHO-K1 cells transfected with the human B2R gene)[8]
-
Cell membrane preparation from the selected cell line
-
Radiolabeled bradykinin (e.g., [3H]Bradykinin)
-
Test compound (e.g., this compound, Icatibant)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture the cells to a high density and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a microplate, incubate the cell membranes with a fixed concentration of radiolabeled bradykinin and varying concentrations of the test compound. Include a control with no test compound (total binding) and a control with an excess of unlabeled bradykinin (non-specific binding).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Flux Assay
Activation of the bradykinin B2 receptor leads to an increase in intracellular calcium concentration. This assay measures the ability of a compound to inhibit this response.
Objective: To determine the effect of a test compound on bradykinin-induced intracellular calcium mobilization in human cells.
Materials:
-
Human cell line expressing the bradykinin B2 receptor (e.g., HUVECs, HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[10]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Bradykinin
-
Test compound (e.g., this compound, Fasitibant)
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).[10]
-
Wash: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a short period.
-
Stimulation and Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading. Inject a solution of bradykinin into the wells to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition of the bradykinin response against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing the Molecular Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the bradykinin signaling pathway and a typical experimental workflow.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Workflow for Calcium Flux Assay.
Conclusion
While this compound has shown promise as an analgesic and anti-inflammatory agent with a potential link to the bradykinin system, its direct interaction with bradykinin pathways in human cells requires further investigation. The data available for direct B2 receptor antagonists like Icatibant and Fasitibant in human cell lines provide a solid framework for comparison and highlight the potent and specific nature of these targeted therapies. Future in vitro studies on this compound using human cell lines are warranted to elucidate its precise mechanism of action and to enable a more direct comparison with existing bradykinin inhibitors. This will be crucial for its potential positioning in the therapeutic landscape for inflammatory and pain disorders.
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bradykinin Antagonist, HOE I40 - 1 mg [eurogentec.com]
- 4. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
A Comparative Guide to Emorfazone for Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Emorfazone, a non-steroidal anti-inflammatory drug (NSAID), against the widely used alternative, Ibuprofen, for the management of postoperative pain. The information is based on a pivotal clinical study directly comparing the two compounds and is supplemented with extensive data from other clinical trials on Ibuprofen. This guide aims to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: A Divergence from Traditional NSAIDs
This compound's primary mechanism of action distinguishes it from many other NSAIDs. While drugs like Ibuprofen primarily inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, this compound is understood to exert its analgesic and anti-inflammatory effects by inhibiting the release of bradykinin-like substances into the extravascular space.[1] This unique mechanism suggests a different therapeutic profile and potentially a different side-effect profile compared to COX-inhibiting NSAIDs.
Pivotal Clinical Study: this compound vs. Ibuprofen in Postoperative Dental Pain
A significant head-to-head clinical trial by Khan et al. (1992) evaluated the efficacy and tolerability of this compound compared to Ibuprofen in patients who had undergone surgical removal of impacted third molars.[2]
Experimental Protocol: Postoperative Dental Pain Study[2]
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 72 healthy adult patients undergoing surgical removal of impacted lower third molars. 64 patients completed the study.
-
Intervention:
-
This compound Group: this compound 200 mg four times a day for two days, followed by 200 mg three times a day for the next four days.
-
Ibuprofen Group: Ibuprofen 600 mg four times a day for two days, followed by 600 mg three times a day for the next four days.
-
-
Primary Outcome Measures:
-
Pain Intensity: Assessed at 24 hours, 48 hours, and one week post-surgery using a 4-point verbal rating scale (0 = no pain, 1 = slight, 2 = moderate, 3 = severe).
-
Swelling and Trismus: Percentage of swelling and trismus were calculated at the same time points.
-
-
Rescue Medication: Paracetamol 500 mg was permitted if supplementary analgesia was required.
Quantitative Data Comparison
Due to the limited publicly available quantitative data from the pivotal this compound study, the following table presents the reported findings alongside more extensive data for Ibuprofen from various clinical trials in a similar postoperative dental pain model.
Table 1: Comparison of Efficacy in Postoperative Dental Pain
| Parameter | This compound (200 mg)[2] | Ibuprofen (400-600 mg)[2][3][4][5] |
| Pain Intensity Reduction | Not statistically different from Ibuprofen.[2] | Statistically significant reduction in pain intensity compared to placebo.[3][4] |
| Pain Scores (Verbal Rating Scale) | Details of pain scores were collected but specific mean scores are not provided in the publication.[2] | Ibuprofen 400 mg is reported to be more effective than acetaminophen 1000 mg in relieving post-operative dental pain.[4] |
| Swelling | No statistically significant difference compared to Ibuprofen.[2] | Effective in reducing postoperative swelling. |
| Trismus (Lockjaw) | No statistically significant difference compared to Ibuprofen.[2] | Effective in reducing postoperative trismus. |
| Need for Rescue Medication | 9 out of 32 patients required paracetamol in the first 24 hours.[2] | 5 out of 32 patients required paracetamol in the first 24 hours in the comparative study.[2] Other studies show a reduced need for rescue medication compared to placebo.[4] |
| Patient's Global Evaluation | Graded as excellent, good, fair, or poor. Specific data not provided.[2] | Generally favorable in multiple studies. |
Note: The Khan et al. (1992) study concluded that there was no statistically significant difference in the overall analgesic and anti-inflammatory efficacy between this compound and Ibuprofen in their respective dosing regimens.[2] However, the trend for requiring less rescue medication in the Ibuprofen group suggests a potential for greater analgesic efficacy with the administered dose.[2]
Experimental Protocols: Key Methodologies
Bradykinin Release Assay (Preclinical)
The following protocol is based on a preclinical study in rats and illustrates the methodology used to investigate this compound's mechanism of action. A clinical equivalent would require adaptation for human subjects.
-
Objective: To measure the effect of this compound on the release of bradykinin-like substances in an inflammatory model.
-
Model: Thermic edema in rat paws.
-
Procedure:
-
Induce thermic edema in the paws of rats.
-
Administer this compound orally at specified doses (e.g., 100 and 200 mg/kg).[6]
-
At peak edema, collect perfusate from the paw tissue.
-
Measure the concentration of bradykinin-like substances, kininogen, kinin-forming enzyme, and kininase in the perfusate using appropriate bioassays or immunoassays.[6]
-
-
Expected Outcome: A significant reduction in the concentration of bradykinin-like substances in the perfusate of this compound-treated rats compared to a control group.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. archive.jpma.org.pk [archive.jpma.org.pk]
- 3. A double-blind, randomized study of naproxen sodium, ibuprofen, and placebo in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Meta-Analysis of the Analgesic Efficacy of Single-Doses of Ibuprofen Compared to Traditional Non-Opioid Analgesics Following Third Molar Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
